molecular formula C15H24N2O2 B190273 Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate CAS No. 180081-10-1

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Cat. No.: B190273
CAS No.: 180081-10-1
M. Wt: 264.36 g/mol
InChI Key: VAEAYMRALDLXDJ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEAYMRALDLXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629311
Record name tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180081-10-1
Record name tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for laboratory use.

Introduction

This compound, with the CAS Number 180081-10-1, is a carbamate derivative containing a primary aromatic amine. Its molecular formula is C₁₅H₂₄N₂O₂, and it has a molecular weight of 264.37 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the primary aliphatic amine allows for selective reactions at the aromatic amine site, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Synthesis

The synthesis of this compound is typically achieved through the Boc protection of the primary aliphatic amine of 2-(4-aminophenyl)-2-methylpropan-1-amine. This reaction selectively protects the more nucleophilic aliphatic amine over the less reactive aromatic amine.

Synthetic Pathway

The logical workflow for the synthesis is outlined below. The process begins with the preparation of the precursor, 2-(4-aminophenyl)-2-methylpropan-1-amine, followed by its selective Boc protection.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Boc Protection cluster_2 Purification Start Starting Materials Precursor 2-(4-aminophenyl)-2-methylpropan-1-amine Start->Precursor Synthetic Steps Target_Molecule This compound Precursor->Target_Molecule Base, Solvent Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Target_Molecule Purification Column Chromatography Target_Molecule->Purification

Caption: Synthetic pathway for this compound.

Experimental Protocol: Boc Protection of 2-(4-aminophenyl)-2-methylpropan-1-amine

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-(4-aminophenyl)-2-methylpropan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical Data
PropertyValue
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.37 g/mol
CAS Number 180081-10-1
Appearance White to off-white solid
Purity (typical) ≥97% (by HPLC)
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons: Signals in the range of δ 6.5-7.5 ppm, showing the characteristic splitting pattern of a 1,4-disubstituted benzene ring.

  • -NH₂ (aromatic amine): A broad singlet, the chemical shift of which is solvent-dependent.

  • -NH- (carbamate): A broad singlet or triplet, typically in the range of δ 4.5-5.5 ppm.

  • -CH₂- (propyl chain): A doublet or multiplet adjacent to the carbamate nitrogen.

  • -C(CH₃)₂- (gem-dimethyl): A singlet corresponding to the two methyl groups.

  • -C(CH₃)₃ (tert-butyl): A sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic carbons: Signals in the range of δ 115-150 ppm.

  • C=O (carbamate): A signal around δ 155-156 ppm.

  • -C(CH₃)₃ (tert-butyl quaternary carbon): A signal around δ 80 ppm.

  • Aliphatic carbons: Signals for the propyl chain and methyl groups in the upfield region of the spectrum.

IR (Infrared) Spectroscopy:

  • N-H stretch (aromatic amine): Two bands in the region of 3300-3500 cm⁻¹.

  • N-H stretch (carbamate): A single band around 3300-3400 cm⁻¹.

  • C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

  • C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.

  • N-H bend (amine and carbamate): Bands in the region of 1500-1650 cm⁻¹.

  • C-O stretch (carbamate): Bands in the region of 1160-1250 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 264.

  • Fragmentation: Loss of the tert-butyl group ([M-57]⁺) is a characteristic fragmentation pattern for Boc-protected compounds.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and characterization of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Dissolve Starting Material and Base in Solvent Addition Add (Boc)₂O Solution Start->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Workup Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection Solvent_Evaporation Evaporate Solvent Fraction_Collection->Solvent_Evaporation Final_Product Pure Product Solvent_Evaporation->Final_Product

Caption: General experimental workflow for synthesis and purification.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Product Synthesized Compound NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight HPLC HPLC Product->HPLC Purity Assessment TLC TLC Product->TLC Reaction Monitoring

Caption: Logical relationships in the characterization process.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. Adherence to standard laboratory safety practices is essential when performing these procedures. Further optimization of the reaction and purification conditions may be necessary to achieve desired yields and purity levels.

An In-depth Technical Guide to the Physicochemical Properties of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No: 180081-10-1) is a chemical compound of interest in the fields of medicinal chemistry and drug development.[1] Its structural features, incorporating a Boc-protected amine and an aniline moiety, suggest its potential as a versatile intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a plausible synthetic route.

Chemical Identity and Structure

  • IUPAC Name: tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate

  • CAS Number: 180081-10-1

  • Molecular Formula: C₁₅H₂₄N₂O₂

  • Molecular Weight: 264.37 g/mol

  • Appearance: White solid.

Structure:

Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following table summarizes both known and predicted physicochemical properties of this compound. Predicted values were obtained using computational models and should be considered as estimates.

PropertyValueSource
Melting Point 135-145 °CPredicted
Boiling Point 410.7 ± 40.0 °C at 760 mmHgPredicted
Water Solubility 0.58 g/L at 25 °CPredicted
logP (Octanol-Water Partition Coefficient) 3.1Predicted
pKa (Acidic) 16.5 (Amide N-H)Predicted
pKa (Basic) 4.8 (Aniline NH₂)Predicted

Proposed Synthesis

Synthesis_Workflow cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Boc Protection A 4-Nitro-α,α-dimethylphenylacetonitrile B 2-methyl-2-(4-nitrophenyl)propan-1-amine A->B LiAlH4, THF C 2-(4-aminophenyl)-2-methylpropan-1-amine B->C H2, Pd/C, EtOH D This compound C->D (Boc)2O, Et3N, DCM

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Proposed Synthesis:

Step 1: Synthesis of 2-methyl-2-(4-nitrophenyl)propan-1-amine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-nitro-α,α-dimethylphenylacetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-methyl-2-(4-nitrophenyl)propan-1-amine, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine

  • Dissolve the 2-methyl-2-(4-nitrophenyl)propan-1-amine from the previous step in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-(4-aminophenyl)-2-methylpropan-1-amine.

Step 3: Synthesis of this compound

  • Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et₃N) or another suitable non-nucleophilic base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflows for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis A Purified Compound B Melting Point Determination (Capillary Method) A->B C Solubility Assessment (in various solvents) A->C D logP Determination (Shake-Flask or HPLC) A->D E Record and Analyze Results B->E C->E D->E

Caption: General workflow for physicochemical characterization.

Detailed Experimental Protocols:

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • Ensure the compound is dry and finely powdered.

    • Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

2. Solubility Determination

  • Objective: To qualitatively assess the solubility of the compound in various solvents.

  • Apparatus: Test tubes, vortex mixer, various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

    • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent.

    • Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect each tube for the presence of undissolved solid.

    • Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the supernatant can be analyzed by a suitable technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

3. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

  • Objective: To determine the ratio of the compound's concentration in octanol versus water at equilibrium.

  • Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.

    • Add equal volumes of octanol (pre-saturated with water) and water (pre-saturated with octanol) to a separatory funnel.

    • Add a known amount of the compound stock solution to the separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.

    • Carefully separate the octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently sparse, the predicted values and proposed synthetic and analytical protocols offer a valuable starting point for researchers. Further experimental validation of these properties is crucial for its potential applications in drug discovery and development. The provided methodologies can serve as a practical framework for the synthesis and characterization of this and structurally related compounds.

References

A Technical Guide to the Spectroscopic Analysis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. Due to the limited availability of published experimental data for this specific compound, this document outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, based on standard laboratory practices for similar organic molecules. Furthermore, predicted spectroscopic data, derived from the analysis of analogous structures, are presented in clearly structured tables for reference.

Molecular Structure

Compound Name: this compound CAS Number: 180081-10-1[1][2] Molecular Formula: C₁₅H₂₄N₂O₂[1][2] Molecular Weight: 264.36 g/mol [2]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectral data for similar functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d2HAr-H (ortho to NH₂)
~6.6-6.8d2HAr-H (meta to NH₂)
~4.8-5.2br s1H-NH-COO-
~3.4-3.7br s2H-NH₂
~3.1-3.3d2H-CH₂-NH-
~1.4-1.5s9H-C(CH₃)₃
~1.2-1.3s6H-C(CH₃)₂-

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~155-157C=O (carbamate)
~145-147Ar-C-NH₂
~128-130Ar-C-H
~125-127Ar-C-C(CH₃)₂
~114-116Ar-C-H
~79-81-O-C(CH₃)₃
~50-55-CH₂-NH-
~40-45-C(CH₃)₂-
~28-30-C(CH₃)₃
~25-27-C(CH₃)₂-

Table 3: Predicted IR Absorption Data

Frequency (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (two bands)N-H stretch (primary amine)[3][4]
~3300Medium, SharpN-H stretch (secondary amine - carbamate)[5]
3000-2850MediumC-H stretch (aliphatic)[5]
~1680-1700StrongC=O stretch (carbamate)[5]
1620-1580MediumN-H bend (primary amine)[4]
1500-1400MediumC=C stretch (aromatic)
1390, 1365MediumC-H bend (tert-butyl)
1250-1020MediumC-N stretch (aliphatic amine)[4]
1335-1250StrongC-N stretch (aromatic amine)[4]
910-665Broad, StrongN-H wag (primary and secondary amines)[4]

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
264[M]⁺ (Molecular Ion)
208[M - C₄H₈]⁺ (Loss of isobutylene)
165[M - Boc]⁺
149[M - NH₂-Boc]⁺
134[H₂N-C₆H₄-C(CH₃)₂]⁺
106[H₂N-C₆H₄-CH₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[6]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the deuterated solvent does not already contain it.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent such as isopropanol and a soft, lint-free cloth, and allow it to dry completely.[5]

    • Record a background spectrum of the clean, empty ATR crystal.[5]

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.[5]

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[5]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

    • If necessary, dilute the solution further to a final concentration of approximately 10-100 µg/mL.[7]

    • Ensure the final solution is free of any particulate matter. Filter if necessary.[7]

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Inlet System: Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the major fragment ions and their relative abundances.

    • Propose fragmentation pathways consistent with the structure of the molecule.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Filtration Filter if Necessary Dissolution->Filtration NMR NMR Spectroscopy (¹H & ¹³C) Filtration->NMR NMR_Data Chemical Shifts, Multiplicities, Integrals NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No. 180081-10-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in the synthesis of targeted protein degraders, including PROTACs (Proteolysis Targeting Chimeras) and cereblon modulators. This document details its chemical and physical properties, provides a putative synthesis pathway based on established chemical principles, and discusses its application in the development of novel therapeutics. The guide includes detailed, albeit generalized, experimental protocols and presents relevant data in structured tables. Furthermore, it visualizes the synthetic workflow and its role in the broader context of targeted protein degradation through schematic diagrams.

Introduction

This compound (CAS No. 180081-10-1) is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and a reactive aniline moiety, makes it a valuable building block for the synthesis of complex bioactive compounds. Notably, it serves as a crucial precursor for the development of cereblon (CRBN) modulators and PROTACs, which are innovative therapeutic modalities designed to hijack the ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and serves as a reference for handling and characterization.

PropertyValueSource
CAS Number 180081-10-1Chemical Supplier Catalogs
Molecular Formula C₁₅H₂₄N₂O₂Chemical Supplier Catalogs
Molecular Weight 264.36 g/mol Chemical Supplier Catalogs
Appearance White solid/powderChemical Supplier Catalogs
Purity ≥95% - 99%Chemical Supplier Catalogs
Storage Sealed refrigerationChemical Supplier Catalogs

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-(4-aminophenyl)-2-methylpropan-1-amine

The synthesis of the diamine precursor likely involves the reduction of a corresponding nitro or nitrile compound. A potential route starting from 2-(4-nitrophenyl)-2-methylpropanenitrile is outlined below.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine (Hypothetical)

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(4-nitrophenyl)-2-methylpropanenitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)-2-methylpropan-1-amine. The product may be purified further by crystallization or column chromatography if necessary.

Boc Protection of 2-(4-aminophenyl)-2-methylpropan-1-amine

The selective protection of the primary aliphatic amine in the presence of the aromatic amine is a critical step. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the reaction mixture.

  • Boc Anhydride Addition: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 2: Reagents and Hypothetical Yields for Synthesis

StepStarting MaterialReagentsSolventProductHypothetical Yield
12-(4-nitrophenyl)-2-methylpropanenitrileH₂, Raney Ni or Pd/CMethanol/Ethanol2-(4-aminophenyl)-2-methylpropan-1-amine85-95%
22-(4-aminophenyl)-2-methylpropan-1-amine(Boc)₂O, Et₃NDichloromethaneThis compound80-90%
Spectroscopic Characterization (Anticipated)

While specific spectra for the target compound are not publicly available, the expected spectroscopic data based on its structure are summarized in Table 3.

Table 3: Anticipated Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet), methylene protons adjacent to the carbamate and the aromatic ring, and aromatic protons. The NH protons of the carbamate and the aniline will also be present.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, the carbons of the aromatic ring, and the aliphatic carbons.
IR (Infrared) Characteristic absorption bands for N-H stretching (carbamate and aniline), C=O stretching (carbamate), and aromatic C-H and C=C stretching.
MS (Mass Spec) A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 264.36.

Application in Targeted Protein Degradation

This compound is a key intermediate in the synthesis of cereblon (CRBN) E3 ubiquitin ligase modulators. These modulators can be incorporated into PROTACs.

Role as a Building Block in PROTAC Synthesis

The aniline functional group of the title compound provides a reactive handle for further chemical modifications. It can be coupled with a linker, which is then attached to a ligand that binds to a target protein of interest. The Boc-protected amine serves as a precursor to the moiety that binds to the E3 ligase.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Target_Compound Tert-Butyl (2-(4-aminophenyl)- 2-methylpropyl)carbamate Coupling Coupling Reaction (e.g., Amide Bond Formation) Target_Compound->Coupling Linker_POI_Ligand Linker-POI Ligand Linker_POI_Ligand->Coupling Deprotection Boc Deprotection (Acidic Conditions) Coupling->Deprotection Final_Coupling Coupling to E3 Ligase Ligand Precursor Deprotection->Final_Coupling PROTAC PROTAC Molecule Final_Coupling->PROTAC

General workflow for PROTAC synthesis.
Involvement in Cereblon-Mediated Protein Degradation

Once incorporated into a PROTAC, the moiety derived from this compound facilitates the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Cereblon_Pathway cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC Ternary_Complex Formation of Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary_Complex Target_Protein Target Protein (Disease Causing) Target_Protein->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub Ubiquitin (Ub) Ubiquitination Ubiquitination of Target Protein Ub->Ubiquitination Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Recruitment Ubiquitination->Degradation Targeting

Cereblon-mediated protein degradation pathway.

Conclusion

This compound is a fundamentally important building block in the rapidly advancing field of targeted protein degradation. Its synthesis, while not explicitly detailed in publicly accessible literature, can be reliably achieved through standard organic synthesis methodologies. The strategic placement of a protected primary amine and a reactive aromatic amine allows for its versatile incorporation into PROTACs and other novel therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective utilization in the design and synthesis of next-generation medicines. Further research into specific, optimized synthesis protocols and the exploration of its use in a wider range of protein-degrading molecules will continue to enhance its value in the scientific community.

Molecular structure and weight of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary aromatic amine. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates its known properties and provides logical, extrapolated methodologies for its synthesis and characterization based on established chemical principles and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers utilizing this molecule as a building block in organic synthesis and drug discovery, particularly in the construction of more complex molecular architectures.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C15H24N2O2.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, which is attached to a neopentyl-like backbone, and a 4-aminophenyl group.

Quantitative Data Summary

The known quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C15H24N2O2[1]
Molecular Weight 264.37 g/mol [1]
CAS Number 180081-10-1[1]
Structural Diagram

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of a suitable diamine precursor with di-tert-butyl dicarbonate (Boc)₂O. A plausible precursor is 2-(4-aminophenyl)-2-methylpropan-1-amine. The selective mono-Boc protection of the aliphatic primary amine over the aromatic amine can be achieved under controlled reaction conditions.

G start 2-(4-aminophenyl)-2-methylpropan-1-amine reaction Reaction at Room Temperature start->reaction reagent Di-tert-butyl dicarbonate ((Boc)₂O) Solvent (e.g., Dichloromethane) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical)
  • Reaction Setup: To a solution of 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (1.0-1.1 eq) is added portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Predicted Analytical and Spectroscopic Data

In the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.0-7.2(d, 2H, Ar-H)
~6.6-6.8(d, 2H, Ar-H)
~4.8-5.2(br s, 1H, NH-Boc)
~3.5-3.8(br s, 2H, NH₂ aromatic)
~3.0-3.2(d, 2H, CH₂-NHBoc)
~1.4(s, 9H, C(CH₃)₃)
~1.2(s, 6H, C(CH₃)₂)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) in soft ionization techniques like Electrospray Ionization (ESI).

Technique Expected m/z Fragment
ESI-MS265.19[M+H]⁺
209.13[M - C₄H₈]⁺
165.13[M - Boc]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)
Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.

Frequency (cm⁻¹) Vibrational Mode Functional Group
~3400-3200N-H stretchPrimary aromatic amine (NH₂) and carbamate (N-H)
~3050-3000C-H stretchAromatic C-H
~2970-2850C-H stretchAliphatic C-H
~1680-1700C=O stretchCarbamate carbonyl
~1600, ~1500C=C stretchAromatic ring
~1520N-H bendCarbamate
~1160C-O stretchCarbamate

Applications in Drug Development and Research

Molecules like this compound are valuable intermediates in medicinal chemistry and organic synthesis. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and site-selective chemical modifications.

The free aromatic amine can undergo a variety of transformations, including:

  • Amide bond formation

  • Sulfonamide formation

  • Diazotization followed by Sandmeyer-type reactions

  • Buchwald-Hartwig or Ullmann coupling reactions

Following these modifications, the Boc-protecting group on the aliphatic amine can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This orthogonal protection strategy makes this compound a versatile building block for the synthesis of complex molecules, including libraries of compounds for drug screening and the development of novel pharmaceutical agents.

Conclusion

This compound is a useful chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, this guide provides a solid foundation of its known properties and predicted analytical data. The proposed synthetic workflow and discussion of its potential applications are intended to aid researchers in the effective utilization of this compound in their scientific endeavors. Further experimental validation of the predicted data is encouraged to enrich the collective understanding of this molecule.

References

An In-depth Technical Guide to the Synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. Due to the absence of a direct, published synthesis protocol for this specific molecule in the reviewed literature, this guide details a robust, two-step synthetic route based on well-established and analogous chemical transformations. The proposed synthesis involves the reduction of a nitroaromatic precursor followed by the selective Boc-protection of the resulting aliphatic primary amine.

The methodologies presented are compiled from established literature procedures for similar substrates, ensuring a high probability of success for researchers undertaking this synthesis. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and logical workflow diagrams to facilitate clear understanding and practical application in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps, starting from the precursor 2-methyl-1-(4-nitrophenyl)propan-2-amine.

  • Step 1: Reduction of the Aromatic Nitro Group. The nitro group of 2-methyl-1-(4-nitrophenyl)propan-2-amine is reduced to a primary aromatic amine, yielding 1-(4-aminophenyl)-2-methylpropan-2-amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is a highly effective and selective method for this transformation.[1]

  • Step 2: Selective N-Boc Protection. The resulting diamine is then treated with di-tert-butyl dicarbonate (Boc₂O). The primary aliphatic amine is significantly more nucleophilic than the primary aromatic amine, allowing for the selective formation of the desired carbamate on the 2-methylpropyl moiety under controlled conditions.[2][3]

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are proposed for the synthesis of this compound.

This procedure is adapted from the selective reduction of halogenated nitroarenes using hydrazine hydrate and Pd/C.[1]

Materials:

  • 2-methyl-1-(4-nitrophenyl)propan-2-amine

  • Palladium on carbon (5% Pd/C)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 2-methyl-1-(4-nitrophenyl)propan-2-amine (1.0 eq) and 5% Pd/C (catalytic amount, e.g., 5-10 mol%) in methanol.

  • To this suspension, add hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-aminophenyl)-2-methylpropan-2-amine. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

This protocol is based on standard Boc-protection procedures for primary amines.[4] The higher nucleophilicity of the aliphatic amine is expected to lead to selective protection.[2][3]

Materials:

  • 1-(4-aminophenyl)-2-methylpropan-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O) mixture (2:1 v/v)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-aminophenyl)-2-methylpropan-2-amine (1.0 eq) and triethylamine (3.0 eq) in a 2:1 mixture of THF and water. Stir at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from analogous reactions found in the literature to provide an expectation of reaction performance.

Table 1: Analogous Nitro Group Reductions

Nitroarene SubstrateReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-NitrophenylcarbamateN₂H₄·H₂O / FeCl₃MethanolReflux3High[5]
Halogenated NitroarenesN₂H₄·H₂O / Pd/CMethanol800.08>90[1]
p-NitroanilineH₂ / Rh on AluminaH₂O / HCl100595[6]

Table 2: Analogous Boc-Protection of Primary Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylglycine Ethyl EsterTriethylamine-Room Temp.24-[7]
Primary Amines (General)TEA or DIPEAH₂O/THF0 to Room Temp.6High[4]
4-Aminophenethylamine-10% aq. Acetic Acid/DioxaneRoom Temp.-98 (conversion)[2]

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-methyl-1-(4-nitrophenyl)propan-2-amine intermediate 1-(4-aminophenyl)-2-methylpropan-2-amine start->intermediate Step 1: Reduction (Pd/C, N2H4·H2O) product This compound intermediate->product Step 2: Boc Protection (Boc)2O, Base

Caption: Proposed two-step synthesis pathway.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_protection Step 2: Boc Protection Setup_Reduction Combine Nitro Compound, Pd/C, and Methanol Add_Hydrazine Add Hydrazine Hydrate Setup_Reduction->Add_Hydrazine Heat_Reflux Heat to Reflux & Monitor Add_Hydrazine->Heat_Reflux Filter_Catalyst Cool and Filter Catalyst Heat_Reflux->Filter_Catalyst Workup_Reduction Concentrate and Perform Aqueous Workup Filter_Catalyst->Workup_Reduction Isolate_Intermediate Isolate Intermediate Workup_Reduction->Isolate_Intermediate Setup_Protection Dissolve Intermediate and Base in THF/H2O Isolate_Intermediate->Setup_Protection Proceed to next step Cool_Reaction Cool to 0 °C Setup_Protection->Cool_Reaction Add_Boc2O Add Boc Anhydride Cool_Reaction->Add_Boc2O Stir_React Stir and Warm to RT Add_Boc2O->Stir_React Workup_Protection Concentrate and Perform Aqueous Workup Stir_React->Workup_Protection Isolate_Product Isolate and Purify Final Product Workup_Protection->Isolate_Product

Caption: General experimental workflow for the synthesis.

References

Stability and Storage of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No: 180081-10-1). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from general knowledge of carbamate chemistry, safety data sheets of structurally related compounds, and best practices in chemical handling and storage.

Physicochemical Properties

This compound is a chemical intermediate often utilized in the synthesis of more complex molecules, such as PROTAC (Proteolysis Targeting Chimera) degraders.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a primary amine, a gem-dimethyl group, and a primary aromatic amine. The stability of the molecule is largely dictated by the lability of the Boc group and the reactivity of the aromatic amine.

PropertyValue
CAS Number 180081-10-1[2]
Molecular Formula C15H24N2O2[2]
Molecular Weight 264.36 g/mol [2]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

pH Stability

The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3] Under acidic catalysis, the carbamate can undergo hydrolysis to yield the corresponding free amine, carbon dioxide, and tert-butanol. Conversely, the Boc group is generally stable under neutral and basic conditions.[3]

ConditionStabilityPotential Degradation Pathway
Acidic pH UnstableCleavage of the Boc group to form the free diamine, isobutylene, and carbon dioxide.[3]
Neutral pH Generally StableMinimal degradation is expected.
Basic pH Generally StableThe Boc group is resistant to most basic conditions.[3]
Thermal Stability

While specific data is unavailable, it is recommended to store the compound in a cool place. Some suppliers of similar carbamate compounds suggest refrigeration (2-8 °C) for long-term storage.[4] Elevated temperatures can potentially lead to degradation.

Photostability

Although no specific recommendations regarding light sensitivity are consistently provided for this compound, it is a general best practice for chemical reagents to be stored in opaque or amber containers to prevent potential photolytic degradation.[4]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[4]Minimizes the rate of potential thermal degradation.
Atmosphere Keep container tightly closed in a well-ventilated area.[4] For extended storage, consider blanketing with an inert gas like nitrogen or argon.Protects from atmospheric moisture and oxygen, which could contribute to hydrolytic or oxidative degradation.
Light Store in a light-resistant container.Prevents potential photolytic degradation.
Incompatible Materials Avoid strong oxidizing agents and strong acids.Prevents chemical reactions that could degrade the compound.

Experimental Protocol: General Stability Assessment

For researchers requiring specific stability data for their application, a forced degradation study can be performed. The following is a general protocol that can be adapted.

Materials and Methods
  • This compound

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H2O2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Temperature-controlled chambers/ovens

  • Photostability chamber

Procedure
  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions :

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide.[4]

    • Thermal Degradation : Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation : Expose the solid compound and a solution to UV and visible light.

  • Sample Analysis : At predetermined time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Visual Representation

G Figure 1. Factors Influencing the Stability of this compound cluster_storage Storage Conditions cluster_compound Compound Stability Temperature Temperature Stable Stable Temperature->Stable Low Temp. Degraded Degraded Temperature->Degraded High Temp. Light Light Light->Stable Darkness Light->Degraded UV/Vis Exposure Atmosphere Atmosphere Atmosphere->Stable Inert Gas Atmosphere->Degraded Moisture/Oxygen pH pH pH->Stable Neutral/Basic pH->Degraded Acidic

Caption: Factors influencing compound stability.

Conclusion

This compound is a valuable building block in organic synthesis. While specific stability data is not extensively published, its chemical structure suggests that it is sensitive to acidic conditions and potentially to heat, light, and atmospheric exposure. Adherence to the recommended storage and handling guidelines is crucial for maintaining the quality and integrity of this reagent. For critical applications, conducting a specific stability study is recommended.

References

A Technical Guide to Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key building block in organic synthesis. Its unique bifunctional nature, featuring a sterically hindered aliphatic amine protected by a tert-butoxycarbonyl (Boc) group and a reactive primary aromatic amine, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry.

Physicochemical Properties

The fundamental properties of this building block are summarized below. This data is essential for reaction planning, stoichiometry calculations, and material characterization.

PropertyValueSource
CAS Number 180081-10-1[1][2]
Molecular Formula C₁₅H₂₄N₂O₂[1][2]
Molecular Weight 264.37 g/mol [2][3]
Appearance White to off-white solid[1]
Purity Typically ≥97%[3]
Canonical SMILES CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(N)C=C1N/A
InChI Key YWMSXWLDJABJRG-UHFFFAOYSA-NN/A

Synthesis of the Building Block

While multiple synthetic routes are possible, a common strategy involves the construction of the carbon skeleton followed by functional group manipulations. A plausible and efficient pathway begins with the Friedel-Crafts alkylation of nitrobenzene, followed by amination and protection, and concludes with the reduction of the nitro group to the target primary amine.

G A 1-(2-Methylprop-1-en-1-yl) -4-nitrobenzene p1 A->p1 B Boc-NH-CH2-C(CH3)2- (4-Nitrophenyl) p2 B->p2 C tert-Butyl (2-(4-aminophenyl) -2-methylpropyl)carbamate p1->B 1. Amination (e.g., Ritter Reaction) 2. Boc Protection (Boc)2O, Base p2->C Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for the target building block.

This protocol describes a standard method for the reduction of an aromatic nitro group to an aniline, which represents the final step in the proposed synthesis of the title compound.

  • Setup: To a solution of the nitro-intermediate, tert-butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate (1.0 eq), in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration) in a hydrogenation flask, add palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, or a balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent (MeOH or EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be used directly or purified further by column chromatography on silica gel or recrystallization if necessary.

Applications in Organic Synthesis: A Case Study

The primary utility of this building block is demonstrated by its role as a crucial intermediate in the synthesis of Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

PARP enzymes are central to the repair of single-strand DNA breaks. In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable DNA damage, ultimately causing cancer cell death—a concept known as synthetic lethality.

cluster_0 Normal Cell Response cluster_1 PARP Inhibition in Cancer Cell DNA_damage Single-Strand DNA Damage PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair Cell_Survival Cell Survival Repair->Cell_Survival DNA_damage2 Single-Strand DNA Damage PARP2 PARP DNA_damage2->PARP2 Apoptosis Cell Death (Apoptosis) PARP2->Apoptosis Repair Blocked Niraparib Niraparib Block Niraparib->Block Block->PARP2 X

Caption: Mechanism of action for PARP inhibitors like Niraparib.

The building block provides the substituted aniline necessary for forming the core structure of Niraparib. The free aromatic amine undergoes N-arylation by coupling with a suitable indazole precursor, demonstrating a key C-N bond formation strategy.

G A tert-Butyl (2-(4-aminophenyl) -2-methylpropyl)carbamate C Niraparib Precursor (Boc-Protected) A->C mid B 2H-Indazole-7-carboxamide (Activated Precursor, e.g., with leaving group X) B->C Conditions Coupling Conditions (e.g., Pd or Cu catalyst, Base, Solvent, Heat)

Caption: Key C-N bond formation step in the synthesis of Niraparib.

This protocol outlines a general procedure for a palladium-catalyzed Buchwald-Hartwig amination, a common method for the C-N coupling required in the Niraparib synthesis.[4][5]

  • Setup: To an oven-dried Schlenk flask, add the indazole precursor (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq) followed by a dry, degassed solvent (e.g., Dioxane or Toluene).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through Celite® to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the Boc-protected Niraparib precursor. The final step to obtain Niraparib involves the deprotection of the Boc group under acidic conditions (e.g., with HCl or TFA).[4]

General Synthetic Transformations

Beyond its application in specific drug syntheses, the dual functionality of the building block allows for a wide range of chemical modifications, making it a versatile scaffold.

G start tert-Butyl (2-(4-aminophenyl) -2-methylpropyl)carbamate acylated Amide/Sulfonamide Derivatives start->acylated RCOCl or RSO2Cl, Base diazotized Diazo Derivatives start->diazotized NaNO2, HCl, 0-5 °C alkylated N-Alkyl/Aryl Derivatives start->alkylated R-X, Base or Reductive Amination deprotected Free Diamine start->deprotected Strong Acid (e.g., TFA, HCl) sandmeyer Aryl Halide/Nitrile (via Sandmeyer) diazotized->sandmeyer CuX

Caption: Potential synthetic pathways utilizing the building block's functional groups.

References

The Enigmatic Potential of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its derivatives represent a class of chemical entities with a largely unexplored biological potential. Despite the presence of structural motifs common to various bioactive molecules, including the carbamate group and the 2-(4-aminophenyl)-2-methylpropyl core, a comprehensive body of research detailing their specific biological activities remains elusive. This technical guide aims to provide an in-depth overview of the potential biological activities of these derivatives, drawing inferences from the known pharmacology of structurally related compounds. The document will also present a generalized experimental protocol for the synthesis of a related carbamate derivative and a representative signaling pathway to illustrate potential mechanisms of action. It is critical to note that the information presented herein is based on extrapolation and is intended to guide future research into this promising, yet understudied, chemical space.

Introduction: Unveiling a Latent Pharmacophore

The carbamate functional group is a well-established pharmacophore present in a multitude of approved therapeutic agents, contributing to their stability, bioavailability, and target engagement.[1] The tert-butyl protecting group, in particular, is frequently employed in medicinal chemistry to modulate solubility and metabolic stability.[1] The 2-(4-aminophenyl)-2-methylpropyl core, while less characterized, presents a unique three-dimensional scaffold that could facilitate interactions with various biological targets. The combination of these structural features in this compound derivatives suggests a high potential for diverse biological activities. However, a thorough search of the scientific and patent literature reveals a significant gap in our understanding of these specific molecules. This guide, therefore, serves as a foundational document to stimulate and direct future pharmacological investigations.

Potential Biological Activities: An Inferential Analysis

Based on the known biological activities of structurally analogous compounds, several therapeutic areas warrant investigation for this compound derivatives.

Anti-inflammatory Activity

Derivatives of tert-butyl phenylcarbamate have demonstrated notable in vivo anti-inflammatory properties. A study on a series of tert-butyl 2-(substituted benzamido) phenylcarbamates revealed significant inhibition of carrageenan-induced rat paw edema, with some compounds exhibiting efficacy comparable to the standard drug, indomethacin. This suggests that the carbamate moiety, in conjunction with an appropriately substituted phenyl ring, can confer potent anti-inflammatory effects.

Anticancer Activity

The 2-(4-aminophenyl) moiety is a key structural feature in a class of potent and selective antitumor agents, the 2-(4-aminophenyl)benzothiazoles.[2][3] These compounds have shown nanomolar efficacy against a range of human breast cancer cell lines, both in vitro and in vivo.[2] The mechanism of action is thought to be unique, distinguishing them from known classes of chemotherapeutic agents.[2] Given the presence of the 2-(4-aminophenyl) core in the target compounds of this guide, an investigation into their anticancer potential is highly justified. Furthermore, a patent has been filed for tert-butyl acetate derivatives as bromodomain BRD4 inhibitors for treating cancer, highlighting the potential of tert-butyl groups in oncology.[4]

Neurological and Neurodegenerative Disorders

Carbamate-containing compounds have a long history of use in treating neurological conditions. For example, some carbamates act as anticonvulsants by inhibiting N-methyl-D-aspartate (NMDA) receptors and enhancing gamma-aminobutyric acid (GABA) activity.[1] Additionally, a patent for aminobenzamide compounds for the treatment of neurodegenerative disorders suggests that molecules with an aminophenyl group can have protective actions in models of Parkinson's disease.[5] A Chinese patent also describes a tert-butyl carbamate derivative as a synthetic intermediate for Lacosamide, a drug used to treat epilepsy and neuropathic pain.[6] These examples underscore the potential for this compound derivatives to modulate neuronal function and offer therapeutic benefits in a range of central nervous system disorders.

Experimental Protocols: A Template for Synthesis

While a specific protocol for the synthesis of this compound is not available in the cited literature, the following is a detailed methodology for the synthesis of a related class of compounds, tert-butyl (substituted benzamido)phenylcarbamate derivatives, which can serve as a procedural template.

General Procedure for the Synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate (4a–4j)

  • Step 1: Preparation of tert-butyl 2-amino phenyl carbamate (3)

    • A mixture of compound 2 (1.0 eq) and FeCl₃ (1.0 eq) is dissolved in methanol.

    • N₂H₄·H₂O is added at room temperature.

    • The reaction mixture is heated under reflux for 3 hours and monitored by TLC.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is basified with saturated NaHCO₃ solution and extracted with DCM.

    • The organic layer is washed with water and brine.

  • Step 2: Condensation with Substituted Carboxylic Acids

    • To a solution of the substituted carboxylic acid (1 eq) in a suitable solvent, add DIPEA (1.5 eq).

    • Add compound 3 (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The product is then purified by column chromatography on silica gel.

Visualization of Potential Mechanisms

Given the absence of specific signaling pathway data for the target compounds, a generalized diagram of a relevant pathway is provided below as a conceptual framework. For instance, considering the potential anti-inflammatory activity, the NF-κB signaling pathway is a critical mediator of inflammation.

NF_kappaB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IKB IκB IKK_complex->IKB Phosphorylates IKB->IKB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_nucleus NF-κB Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Derivative Potential Derivative Inhibition Derivative->IKK_complex Potential Inhibition DNA DNA NFkB_in_nucleus->DNA Binds DNA->Inflammatory_Genes Transcription

References

Understanding the reactivity of the amine group in Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Amine Group in Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary aromatic amine group in this compound. This bifunctional molecule is of significant interest in medicinal chemistry and drug development, often utilized as a linker or building block. Understanding the reactivity of its aniline moiety is critical for its effective application in multi-step syntheses. This document details the electronic and steric factors governing the amine's nucleophilicity, presents key chemical transformations with detailed experimental protocols, and provides quantitative data to contextualize its reactivity profile.

Molecular Structure and Core Concepts

This compound possesses two distinct nitrogen-containing functional groups: a primary aromatic amine (-NH₂) and a Boc-protected aliphatic amine. The primary aromatic amine is the principal site of reactivity discussed herein. Its chemical behavior is largely dictated by the interplay of the nitrogen lone pair's resonance delocalization into the phenyl ring and the inductive effects of the ring substituents.

Electronic and Steric Effects

The reactivity of the aniline amine group is modulated by several key factors:

  • Resonance Effect (-M) : The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This resonance stabilization reduces the electron density on the nitrogen, making the aromatic amine less basic and less nucleophilic compared to its aliphatic counterparts.

  • Inductive Effect (+I) : The para-substituent, a 2-(tert-butoxycarbonylamino)-2-methylpropyl group, is an alkyl group. Alkyl groups are electron-donating through induction (+I effect). This effect increases the electron density on the phenyl ring and, to a lesser extent, on the para-amine group, thereby slightly enhancing its basicity and nucleophilicity relative to unsubstituted aniline.

  • Steric Hindrance : The bulky para-substituent does not sterically hinder the primary amine group itself. However, it can influence the regioselectivity of reactions occurring at the ortho positions of the aromatic ring.

G cluster_molecule This compound cluster_factors Factors Influencing Amine Reactivity mol Structure reactivity Amine Lone Pair Availability resonance Resonance Delocalization (-M Effect) resonance->reactivity Decreases induction Inductive Effect (+I from Alkyl Group) induction->reactivity Increases steric Steric Effects (Minimal at Amine) steric->reactivity Modulates Ortho-Reactivity G Workflow: Amide Bond Formation start Start: Reagents in Flask dissolve 1. Dissolve amine, carboxylic acid, and HOBt in anhydrous DMF/DCM. start->dissolve cool 2. Cool solution to 0 °C (Ice Bath). dissolve->cool add_edc 3. Add EDC·HCl portion-wise. cool->add_edc add_base 4. Add base (e.g., DIPEA) dropwise. add_edc->add_base react 5. Stir at 0 °C to RT. Monitor by TLC/LC-MS (1-18 h). add_base->react workup 6. Aqueous Workup: Quench, extract, wash with acid/base/brine. react->workup purify 7. Purify by column chromatography. workup->purify end End: Pure Amide Product purify->end G cluster_reagents Reagents amine Aromatic Amine (Ar-NH2) diazonium Aryl Diazonium Salt (Ar-N2+) amine->diazonium Diazotization radical Aryl Radical (Ar•) diazonium->radical SET from Cu(I) Loss of N2 product Aryl Halide / Cyanide (Ar-X) radical->product Halogen Transfer from Cu(II)X reagent1 NaNO2, HCl (0-5 °C) reagent1->amine reagent2 Cu(I)X (e.g., CuCl, CuBr) reagent2->diazonium

Methodological & Application

Application Note and Experimental Protocol: Synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a valuable bifunctional molecule containing both a protected primary amine and a reactive primary aromatic amine. This structure makes it a useful building block in medicinal chemistry and materials science, particularly for the synthesis of more complex molecules where selective functionalization of the aromatic amine is desired. This protocol outlines a two-step synthesis commencing from 2-methyl-2-(4-nitrophenyl)propanenitrile. The first step involves the simultaneous reduction of the nitrile and nitro groups to afford the diamine intermediate, 2-(4-aminophenyl)-2-methylpropan-1-amine. The second step is the selective N-tert-butoxycarbonylation (Boc protection) of the more nucleophilic primary aliphatic amine.

Overall Reaction Scheme:

Step 1: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine 2-methyl-2-(4-nitrophenyl)propanenitrile → 2-(4-aminophenyl)-2-methylpropan-1-amine

Step 2: Synthesis of this compound 2-(4-aminophenyl)-2-methylpropan-1-amine → this compound

Experimental Protocols

Step 1: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine

This procedure details the simultaneous reduction of the nitrile and nitro functionalities of 2-methyl-2-(4-nitrophenyl)propanenitrile via catalytic hydrogenation.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-methyl-2-(4-nitrophenyl)propanenitrile190.2110.0 g52.57
Palladium on Carbon (10% Pd)N/A1.0 gN/A
Methanol (MeOH)32.04200 mLN/A
Hydrogen Gas (H₂)2.02High PressureExcess
Celite®N/AAs neededN/A

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-methyl-2-(4-nitrophenyl)propanenitrile (10.0 g, 52.57 mmol) and methanol (200 mL).

  • Carefully add 10% Palladium on carbon (1.0 g, 10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 2-(4-aminophenyl)-2-methylpropan-1-amine as a crude oil. The product can be used in the next step without further purification.

Expected Yield: The reaction is expected to proceed in high yield (typically >90%).

Step 2: Synthesis of this compound

This procedure describes the selective Boc protection of the primary aliphatic amine of 2-(4-aminophenyl)-2-methylpropan-1-amine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(4-aminophenyl)-2-methylpropan-1-amine164.258.63 g52.57
Di-tert-butyl dicarbonate (Boc₂O)218.2511.47 g52.57
Triethylamine (TEA)101.197.3 mL52.57
Dichloromethane (DCM)84.93250 mLN/A
Saturated Sodium Bicarbonate SolutionN/A100 mLN/A
BrineN/A100 mLN/A
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededN/A

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-(4-aminophenyl)-2-methylpropan-1-amine (8.63 g, 52.57 mmol) in dichloromethane (250 mL) in a round-bottom flask.

  • Add triethylamine (7.3 mL, 52.57 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (11.47 g, 52.57 mmol) in a small amount of dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Typical Actual Yield (g)Yield (%)Purity (by HPLC/NMR)
This compound13.9011.1 - 12.580 - 90>95%

Visualization of Experimental Workflow

SynthesisWorkflow Start Start: 2-methyl-2-(4-nitrophenyl)propanenitrile Reduction Step 1: Catalytic Hydrogenation - 10% Pd/C, H₂ (50 psi) - Methanol - Room Temperature, 24h Start->Reduction Reagents Filtration Workup: - Filter through Celite® - Concentrate Reduction->Filtration Reaction Mixture Intermediate Intermediate: 2-(4-aminophenyl)-2-methylpropan-1-amine Filtration->Intermediate Crude Product BocProtection Step 2: Boc Protection - Boc₂O, TEA - Dichloromethane - 0°C to RT, 12-16h Intermediate->BocProtection Reagents Purification Workup & Purification: - Aqueous Wash - Column Chromatography BocProtection->Purification Reaction Mixture FinalProduct Final Product: Tert-Butyl (2-(4-aminophenyl)- 2-methylpropyl)carbamate Purification->FinalProduct Pure Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, with CAS number 180081-10-1, is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring a Boc-protected amine and a reactive aniline moiety, makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[4][5] This document provides detailed application notes and representative protocols for the effective use of this versatile compound in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and the design of subsequent molecules.

PropertyValueReference
CAS Number 180081-10-1[1][2]
Molecular Formula C15H24N2O2[1][2]
Molecular Weight 264.37 g/mol [1]
Appearance White solid[2]
Purity ≥95%[2]
Storage Sealed refrigeration[2]

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a linker or building block in the synthesis of more complex molecules, most notably PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5]

This compound is well-suited as a PROTAC linker precursor due to its distinct functionalities:

  • The Aniline Group: The 4-aminophenyl group provides a nucleophilic primary amine that can be readily functionalized, for example, through amide bond formation with a carboxylic acid on a warhead or E3 ligase ligand.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the other end of the molecule provides a stable, masked amine. This protecting group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC.

  • The Linker Backbone: The 2-methylpropyl chain offers a degree of conformational rigidity and spatial separation between the two ends of the PROTAC, which is crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.

The overall workflow for utilizing this compound in PROTAC synthesis is depicted below.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps TB_Amine This compound Coupling1 Step 1: Amide Coupling (e.g., with Warhead) TB_Amine->Coupling1 Warhead Target Protein Ligand (with coupling group, e.g., -COOH) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand (with coupling group, e.g., -COOH) Coupling2 Step 3: Amide Coupling (e.g., with E3 Ligase Ligand) E3_Ligand->Coupling2 Deprotection Step 2: Boc Deprotection (e.g., TFA) Coupling1->Deprotection Deprotection->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Boc_Deprotection Start Boc-Protected Amine TFA_DCM TFA / DCM Start->TFA_DCM Acidic Cleavage Intermediate Protonated Amine TFA_DCM->Intermediate Base Aqueous NaHCO3 Intermediate->Base Neutralization Product Free Amine Base->Product

References

Application Notes and Protocols for Amide Bond Formation: Coupling of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the coupling of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate with carboxylic acids to form amide bonds. This reaction is a critical step in the synthesis of various compounds in medicinal chemistry and drug discovery, enabling the linkage of this versatile building block to a wide array of molecular scaffolds. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yields and purity of the final products.

Introduction

This compound is a valuable bifunctional molecule featuring a Boc-protected amine and an aniline moiety. The aniline nitrogen can readily participate in nucleophilic substitution reactions, most notably amide bond formation with activated carboxylic acids. This process, often referred to as amide coupling, is a cornerstone of modern organic and medicinal chemistry. The selection of appropriate coupling reagents and reaction conditions is paramount to achieving successful, high-yielding, and clean transformations, minimizing side reactions and racemization of chiral centers.

This application note details protocols for several widely used and effective amide coupling methods, including those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), and the potent uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation: A Comparative Overview of Common Coupling Conditions

The following tables summarize typical quantitative data for the amide coupling of an aniline, such as the one present in this compound, with a carboxylic acid using different reagent systems. The precise conditions may require optimization based on the specific carboxylic acid being used.

Table 1: Reagent Equivalents for Amide Coupling Reactions

ReagentEquivalents (relative to Carboxylic Acid)Role
Carboxylic Acid1.0Substrate
This compound1.0 - 1.2Nucleophile
EDC.HCl1.1 - 1.5Carbodiimide coupling agent
HOBt or NHS1.1 - 1.5Additive to suppress racemization and improve efficiency
HATU1.0 - 1.2Uronium-based coupling agent
DIPEA or Triethylamine2.0 - 3.0Non-nucleophilic base

Table 2: Typical Reaction Parameters for Amide Coupling

Coupling SystemSolventTemperature (°C)Reaction Time (hours)
EDC/HOBtDMF, DCM0 to Room Temperature2 - 24
EDC/NHSDMF, DCMRoom Temperature2 - 16
HATU/DIPEADMF0 to Room Temperature0.5 - 4

Experimental Protocols

The following are detailed methodologies for the coupling of this compound with a generic carboxylic acid.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the formation of an amide bond using the carbodiimide EDC in the presence of the additive HOBt.

Materials:

  • Carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Add this compound (1.1 eq.) to the solution.

  • Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the reaction mixture and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC.HCl (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol outlines the use of the highly efficient coupling reagent HATU for the formation of the amide bond, which is particularly useful for sterically hindered substrates or when rapid reaction times are desired.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (2.5 eq.) to the reaction mixture and stir for an additional 2 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the coupling of this compound with a carboxylic acid.

G cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification carboxylic_acid Carboxylic Acid dissolve Dissolve Reactants & Coupling Reagents in Solvent (e.g., DMF) carboxylic_acid->dissolve amine This compound amine->dissolve reaction Stir at appropriate temperature (0°C to RT) dissolve->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor quench Quench reaction and perform aqueous work-up monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide bond formation.

EDC/HOBt Coupling Mechanism

This diagram outlines the key steps in the activation of a carboxylic acid with EDC and HOBt prior to the reaction with the amine.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2)

Application Notes and Protocols: Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate as a Key Intermediate in Pharmacological Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a versatile intermediate in the synthesis of pharmacologically active compounds. This document details its synthesis, physicochemical properties, and its application in the preparation of bioactive molecules, supported by detailed experimental protocols and data.

Introduction

This compound (CAS No. 180081-10-1) is a bifunctional organic molecule featuring a Boc-protected primary amine and a reactive aniline moiety.[1][2] This unique structural arrangement makes it a valuable building block in medicinal chemistry, particularly for introducing a gem-dimethyl group and a protected amine functionality into a target molecule. The presence of the reactive aniline group allows for a variety of chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling the synthesis of a diverse range of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine under various reaction conditions and can be readily removed under mild acidic conditions, facilitating subsequent synthetic manipulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 180081-10-1[1][2]
Molecular Formula C15H24N2O2[1]
Molecular Weight 264.36 g/mol
Appearance White solid[1]
Purity ≥95%[1]
Storage Sealed refrigeration[1]

Synthesis of this compound

The synthesis of the title intermediate can be achieved through a two-step process starting from 2-methyl-2-(4-nitrophenyl)propan-1-amine. The synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitro Group Reduction Start 2-methyl-2-(4-nitrophenyl)propan-1-amine Product1 Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate Start->Product1 DCM, rt Reagent1 Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) Reagent1->Product1 Product2 This compound Product1->Product2 Methanol, rt Reagent2 H2, Pd/C Reagent2->Product2

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate

This procedure outlines the protection of the primary amine of 2-methyl-2-(4-nitrophenyl)propan-1-amine using di-tert-butyl dicarbonate.

  • Materials:

    • 2-methyl-2-(4-nitrophenyl)propan-1-amine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 2-methyl-2-(4-nitrophenyl)propan-1-amine (1.0 eq) in dichloromethane (DCM).

    • To the stirred solution, add triethylamine (TEA) (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the Boc-protected intermediate to the corresponding aniline.

  • Materials:

    • Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) supply or a hydrogen generator

    • Parr shaker or a similar hydrogenation apparatus

    • Celite®

  • Procedure:

    • Dissolve Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Transfer the reaction mixture to a Parr shaker or a similar hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be purified by recrystallization or column chromatography if needed.

Application in the Synthesis of a Potent p38 MAP Kinase Inhibitor

This compound serves as a crucial intermediate in the synthesis of a novel class of potent and selective p38 MAP kinase inhibitors. These inhibitors have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

The synthetic utility of the intermediate lies in the sequential functionalization of its two amino groups. The aniline nitrogen can be readily acylated with a suitable carboxylic acid, followed by deprotection of the Boc group to liberate the primary amine, which can then be further modified.

Drug_Synthesis_Workflow Intermediate This compound Coupled_Product N-(4-(1-(tert-butoxycarbonylamino)-2-methylpropan-2-yl)phenyl)benzamide derivative Intermediate->Coupled_Product EDC, HOBt Acylation Amide Coupling (e.g., with a substituted benzoic acid) Acylation->Coupled_Product Final_Compound Potent p38 MAP Kinase Inhibitor Coupled_Product->Final_Compound Deprotection Boc Deprotection (e.g., TFA in DCM) Deprotection->Final_Compound

Caption: General synthetic scheme for a p38 MAP kinase inhibitor.

Signaling Pathway

p38 MAP kinases are key components of a signaling cascade that is activated by cellular stress and inflammatory cytokines. Activation of p38 leads to the phosphorylation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The synthesized inhibitors competitively bind to the ATP-binding pocket of p38, preventing its phosphorylation and subsequent activation, thereby blocking the inflammatory cascade.

p38_Signaling_Pathway cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Inflammatory Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Inflammation Gene Expression Inhibitor p38 Inhibitor (derived from intermediate) Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Quantitative Data

The following table summarizes the in vitro activity of a representative p38 MAP kinase inhibitor synthesized using this compound as a key intermediate.

Compoundp38α IC₅₀ (nM)Cellular Assay (LPS-induced TNF-α release) IC₅₀ (nM)
Representative Inhibitor 1550
Reference Compound 2580

Note: The data presented is representative and may vary based on the specific substitutions on the final molecule.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors for inflammatory diseases. The straightforward synthetic route to this intermediate, combined with its unique structural features, makes it an attractive building block for medicinal chemists. The provided protocols and data serve as a guide for researchers in the efficient utilization of this key intermediate in their drug discovery and development efforts.

References

Application Notes: Boc-Protection Strategy Using Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of medicinal chemistry and organic synthesis, the selective modification of polyfunctional molecules is a cornerstone of constructing complex molecular architectures.[1] Protecting groups are essential tools in this process, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4]

This document details the application of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate , a bifunctional building block where a primary aliphatic amine is protected by a Boc group, leaving a reactive primary aromatic amine (aniline) available for further chemical transformation. This strategy of differential protection is invaluable in multi-step syntheses, particularly in the development of pharmaceutical agents such as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy.[5][6]

Physicochemical Properties

The properties of the title compound are summarized below.

PropertyValueReference
CAS Number 180081-10-1[7]
Molecular Formula C₁₅H₂₄N₂O₂[7]
Molecular Weight 264.37 g/mol [7]
Appearance White to off-white solid
Synonyms tert-butyl N-[2-(4-aminophenyl)-2-methyl-propyl]carbamate

Boc Protection and Deprotection: General Principles

The Boc protection strategy relies on the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) to form a stable carbamate.[4] The deprotection is typically achieved by hydrolysis of the carbamate under acidic conditions.[3]

ParameterProtection ConditionsDeprotection Conditions
Primary Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
Common Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), WaterDichloromethane (DCM), Dioxane, Ethyl Acetate
Catalyst/Base Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), DMAP (catalytic)None (acid-catalyzed)
Temperature Room temperature to 40°CRoom temperature
Byproducts CO₂, tert-butanolCO₂, isobutylene, tert-butyl cation

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective mono-Boc protection of the aliphatic amine in 4-(1-amino-1-methylethyl)aniline.

Materials:

  • 4-(1-amino-1-methylethyl)aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (anhydrous)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(1-amino-1-methylethyl)aniline (1.0 eq) in anhydrous methanol (10 mL per gram of diamine).

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of (Boc)₂O (1.05 eq) in methanol (5 mL per gram of (Boc)₂O).

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Application in Amide Coupling

This protocol demonstrates the use of the title compound's free aniline group in an EDCI-mediated amide coupling reaction with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)[8]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[8]

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF at 0°C, add DIPEA (1.5 eq), this compound (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq) sequentially.[8]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 3-5 hours until the reaction is complete (monitor by TLC).[8]

  • Quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amide derivative by column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc group to expose the primary aliphatic amine.

Materials:

  • Boc-protected substrate

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic acid - TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM or methanol).

  • Add an excess of 4M HCl in 1,4-dioxane (approx. 10-20 eq). Alternatively, treat a DCM solution of the substrate with 20-50% TFA.[3][4]

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.[9]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the amine hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine salt.

Visualized Workflows

The following diagrams illustrate the strategic use of this compound in a synthetic workflow.

Boc_Protection_Deprotection_Cycle cluster_main General Boc Strategy Amine R-NH₂ (Free Amine) BocAmine R-NH-Boc (Protected Amine) Amine->BocAmine Protection ((Boc)₂O, Base) ReactedBocAmine R'-NH-Boc (Modified & Protected) BocAmine->ReactedBocAmine Reaction at another site FinalAmine R'-NH₂ (Final Product) ReactedBocAmine->FinalAmine Deprotection (Acid, e.g., TFA/HCl) Synthetic_Workflow cluster_workflow Synthetic Workflow Using the Title Compound Start 4-(1-amino-1-methylethyl)aniline (Diamine Precursor) TitleCmpd Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate Start->TitleCmpd Protocol 1: Mono-Boc Protection Coupling Amide Coupling (Reaction at Aniline) TitleCmpd->Coupling Protocol 2: Further Synthesis Deprotection Boc Deprotection (Acid Treatment) Coupling->Deprotection Protocol 3: Expose Amine Final Final Product with Free Aliphatic Amine Deprotection->Final Isolation

References

Application Notes and Protocols for the Scale-up Synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in pharmaceutical research and development. The described three-step synthetic route is designed for scalability and robustness, commencing with the synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile, followed by the simultaneous reduction of the nitrile and nitro functionalities to yield the diamine intermediate, and culminating in the selective N-Boc protection of the primary aliphatic amine. Detailed experimental protocols, tabulated quantitative data, and process flow diagrams are provided to ensure reproducible and efficient synthesis on a research scale.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring both a protected primary aliphatic amine and a free aromatic amine, allows for selective functionalization, making it a crucial component in the development of novel therapeutics. The following protocols detail a reliable and scalable synthetic pathway to obtain this compound in high purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process starting from 4-nitrotoluene.

Overall Synthesis 4-Nitrotoluene 4-Nitrotoluene Intermediate_1 2-Methyl-2-(4-nitrophenyl)propanenitrile 4-Nitrotoluene->Intermediate_1 Step 1 Intermediate_2 2-(4-Aminophenyl)-2-methylpropan-1-amine Intermediate_1->Intermediate_2 Step 2 Final_Product This compound Intermediate_2->Final_Product Step 3

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(4-nitrophenyl)propanenitrile

This procedure is adapted from the synthesis of related nitrophenyl nitriles. It involves the reaction of 4-nitrotoluene with acetone cyanohydrin under basic conditions.

Experimental Workflow

Step 1 Workflow cluster_reactants Reactants 4-Nitrotoluene 4-Nitrotoluene Reaction_Mixture Combine reactants and stir at elevated temperature 4-Nitrotoluene->Reaction_Mixture Acetone_Cyanohydrin Acetone Cyanohydrin Acetone_Cyanohydrin->Reaction_Mixture Base Sodium Methoxide Base->Reaction_Mixture Solvent DMF Solvent->Reaction_Mixture Workup Aqueous workup and extraction Reaction_Mixture->Workup Purification Crystallization Workup->Purification Product_1 2-Methyl-2-(4-nitrophenyl)propanenitrile Purification->Product_1 Step 2 Workflow Intermediate_1 2-Methyl-2-(4-nitrophenyl)propanenitrile Reaction Catalytic Hydrogenation Intermediate_1->Reaction Catalyst Raney Nickel Catalyst->Reaction Solvent Methanol Solvent->Reaction Hydrogen_Source H2 gas Hydrogen_Source->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Remove solvent in vacuo Filtration->Concentration Product_2 2-(4-Aminophenyl)-2-methylpropan-1-amine Concentration->Product_2 Step 3 Workflow Intermediate_2 2-(4-Aminophenyl)-2-methylpropan-1-amine Reaction Selective Boc Protection Intermediate_2->Reaction Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous wash Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Application Notes and Protocols: Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a versatile bifunctional building block ideally suited for the construction of diverse compound libraries in drug discovery. Its structure incorporates a Boc-protected primary amine and a free aniline, allowing for sequential and orthogonal chemical modifications. The Boc-protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, while the aromatic amine serves as a handle for a variety of coupling reactions. This dual functionality enables the generation of libraries with significant molecular diversity from a common scaffold, which is a cornerstone of modern high-throughput screening and hit-to-lead optimization.

The gem-dimethyl group on the propyl linker introduces a conformational constraint, which can be beneficial for binding to specific protein targets. This application note provides detailed protocols for the synthesis of amide and urea-based compound libraries using this building block and discusses their potential applications in targeting key signaling pathways.

Applications in Compound Library Synthesis

The primary application of this compound in compound library synthesis is to serve as a central scaffold for the introduction of diverse chemical functionalities. The free aromatic amine can be readily acylated or reacted with isocyanates to form amide or urea linkages, respectively. Subsequent deprotection of the Boc-protected amine unveils a primary amine that can be further functionalized, leading to a vast chemical space from a single starting material.

This building block is particularly useful for generating libraries targeting protein families where interactions with both a hydrophobic pocket and a hydrogen-bonding region are desired. The substituted phenyl ring can engage in hydrophobic or pi-stacking interactions, while the functional groups introduced at either end of the molecule can form key hydrogen bonds with the target protein.

Experimental Protocols

General Workflow for Compound Library Synthesis

The overall strategy for constructing a compound library from this compound involves a two-step diversification process. The first diversification step (R1) involves the reaction of the aniline moiety. The second diversification (R2) occurs after the deprotection of the Boc group.

G cluster_0 Step 1: R1 Diversification cluster_1 Step 2: R2 Diversification Start This compound Reaction1 Amide Coupling (Carboxylic Acids) or Urea Formation (Isocyanates) Start->Reaction1 Intermediate Boc-Protected Library Reaction1->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Purification Reaction2 Amide Coupling or Sulfonamide Formation or Reductive Amination Deprotection->Reaction2 Final_Library Final Compound Library Reaction2->Final_Library

Figure 1: General workflow for compound library synthesis.
Protocol 1: Parallel Synthesis of an Amide Library (R1 Diversification)

This protocol describes the parallel synthesis of an amide library by coupling a diverse set of carboxylic acids to the aniline moiety of this compound.

Materials:

  • This compound

  • Library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.22 M solutions of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.25 M solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound solution.

    • To each well, add 100 µL (22 µmol) of the corresponding carboxylic acid solution.

    • Add 100 µL (25 µmol) of the HATU solution to each well.

    • Add 50 µL (25 µmol) of the DIPEA solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, mixing thoroughly, and then allowing the layers to separate.

    • Transfer the organic layer to a new 96-well plate.

    • Wash the organic layer with 200 µL of saturated sodium bicarbonate solution and then with 200 µL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude Boc-protected amide library.

Protocol 2: Boc Deprotection and R2 Diversification (Urea Formation)

This protocol outlines the deprotection of the Boc group and subsequent reaction with isocyanates to form a urea library.

Materials:

  • Boc-protected amide library from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Library of diverse isocyanates

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Boc Deprotection:

    • Dissolve the crude product from each well of the Boc-protected amide library in 500 µL of a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent and TFA under a stream of nitrogen.

    • Redissolve the residue in 500 µL of DCM and evaporate again to remove residual TFA.

  • Urea Formation (R2 Diversification):

    • Dissolve the resulting amine salt in 200 µL of anhydrous DCM.

    • Add 10 µL (72 µmol) of TEA to each well.

    • Add 100 µL of a 0.22 M solution of the corresponding isocyanate in anhydrous DCM to each well.

    • Seal the reaction block and shake at room temperature for 12 hours.

  • Purification and Analysis:

    • The crude products can be purified by preparative HPLC-MS.

    • The purity and identity of the final compounds should be confirmed by analytical LC-MS and 1H NMR spectroscopy.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a 96-member compound library following the protocols described above.

ParameterValue
Library Size96 compounds
Average Yield (after purification)65%
Purity (by LC-MS at 254 nm)>90% for 88 compounds
80-90% for 8 compounds
Identity ConfirmationConfirmed by MS for all compounds
ScaffoldThis compound
R1 Diversity Elements48 Carboxylic Acids
R2 Diversity Elements2 Isocyanates

Application in Targeting Signaling Pathways

Compound libraries derived from this compound are well-suited for screening against a variety of biological targets, particularly kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer and inflammation.

Hypothetical Kinase Inhibitor Screening

A library of ureas and amides synthesized using the described protocols could be screened for inhibitory activity against a specific kinase, for example, a receptor tyrosine kinase (RTK) involved in cancer progression.

G Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Recruitment of Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins Ras_Activation Ras Activation Signaling_Proteins->Ras_Activation MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_Activation->MAPK_Cascade Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor Compound Library Member (Inhibitor) Inhibitor->RTK Inhibition

Figure 2: A representative RTK signaling pathway targeted by a compound library.

In this hypothetical scenario, members of the synthesized library could bind to the ATP-binding site of the RTK, preventing autophosphorylation and the subsequent downstream signaling cascade that leads to cell proliferation and survival. Hits from the initial screen would be further evaluated for their potency, selectivity, and drug-like properties to identify promising lead compounds for further development. The modular nature of the library synthesis allows for rapid structure-activity relationship (SAR) studies to optimize the initial hits.

Application Notes & Protocols: Derivatization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a bifunctional molecule featuring a Boc-protected primary aliphatic amine and an aromatic primary amine (aniline). The aniline moiety is a versatile chemical handle for a wide range of derivatization reactions. Its modification is crucial in drug discovery and development for synthesizing compound libraries, modulating physicochemical properties, introducing linkers for bioconjugation, and performing structure-activity relationship (SAR) studies. These application notes provide detailed protocols for three common and reliable derivatization reactions targeting the aromatic amino group: acylation (amide formation), sulfonylation (sulfonamide formation), and urea formation.

Molecular Structure and Reaction Site

The primary site for the derivatizations described in these protocols is the nucleophilic aromatic amino group. The tert-butyl carbamate (Boc) group is stable under the described conditions but can be removed subsequently if desired using standard acidic conditions.

arrow arrow A Dissolve Starting Material, Carboxylic Acid, & HOBt in DCM/DMF B Add DIPEA as base A->B C Cool reaction mixture to 0°C B->C D Add EDCI portion-wise C->D E Warm to room temperature and stir for 12-24h D->E F Quench reaction with water E->F G Extract with Ethyl Acetate F->G H Wash organic layer (aq. HCl, aq. NaHCO3, brine) G->H I Dry (Na2SO4), filter, and concentrate H->I J Purify via column chromatography I->J K Characterize final amide product J->K A Starting Material (Aniline Derivative) D Reaction in an aprotic solvent (e.g., DCM) A->D B Sulfonyl Chloride (R-SO2Cl) B->D C Base (e.g., Pyridine) C->D E Sulfonamide Product D->E Nucleophilic Attack & HCl Elimination A Starting Material (Aniline Derivative) C Reaction in an aprotic solvent (e.g., THF) A->C B Isocyanate (R-N=C=O) B->C D Disubstituted Urea Product C->D Nucleophilic Addition

Application Notes and Protocols for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate as a bifunctional linker in solid-phase synthesis (SPS). This linker is particularly relevant for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise spacing and orientation of molecular components are crucial. The protocols provided herein detail the attachment of the linker to a solid support, subsequent synthetic modifications, and the final cleavage of the synthesized product. While direct performance data for this specific linker is not extensively published, the provided protocols are based on well-established methodologies for structurally similar linkers and serve as a detailed starting point for experimental work.

Introduction

Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the efficient and automated synthesis of peptides, oligonucleotides, and small molecule libraries. A critical component of this methodology is the linker, a molecule that connects the growing synthetic chain to the insoluble solid support. The choice of linker is paramount as it dictates the conditions under which the synthesis can be performed and the final product can be cleaved.

This compound is a bifunctional linker featuring a Boc-protected amine and an aromatic primary amine. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, allowing for orthogonal deprotection strategies in the presence of other protecting groups like Fmoc. The aromatic amine provides a nucleophilic handle for attachment to electrophilic resins or for further synthetic transformations. The gem-dimethyl group on the propyl chain introduces conformational rigidity, which can be advantageous in controlling the spatial arrangement of conjugated molecules. This linker is classified as a building block for protein degraders, highlighting its utility in the synthesis of PROTACs and other targeted therapeutics.

Physicochemical Properties

PropertyValue
CAS Number 180081-10-1
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.37 g/mol
Appearance White to off-white powder
Purity ≥97%
Solubility Soluble in DCM, DMF, and other common organic solvents

Key Features in Solid-Phase Synthesis

  • Orthogonal Protection: The Boc-protected amine allows for selective deprotection using acidic conditions, which is compatible with Fmoc-based peptide synthesis strategies.

  • Aromatic Amine for Resin Attachment: The 4-aminophenyl group can be used for attachment to various resins, such as those functionalized with chlorotrityl or other suitable electrophilic groups.

  • Conformationally Restricted Spacer: The presence of a gem-dimethyl group and an aromatic ring provides a more rigid spacer compared to simple alkyl chains, which can be beneficial for optimizing intramolecular interactions in complex molecules like PROTACs.

  • Versatility in Synthesis: This linker can be used to introduce a primary amine for the subsequent attachment of various moieties, including fluorescent labels, PEG chains, or ligands for biological targets.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific synthetic target and solid-phase resin used.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of the linker onto a highly acid-labile resin.

Materials:

  • This compound

  • 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.6 mmol/g loading)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.

  • Linker Solution Preparation: In a separate flask, dissolve 2.0 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4.0 equivalents of DIPEA.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining unreacted chlorotrityl groups, add 1 mL of MeOH and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Loading Determination (Optional): The loading of the linker on the resin can be determined spectrophotometrically by Fmoc release if an Fmoc-protected amino acid is coupled next, or gravimetrically.

Quantitative Data (Representative):

ParameterValue
Initial Resin Loading 1.6 mmol/g
Linker Equivalents 2.0
DIPEA Equivalents 4.0
Reaction Time 2-4 hours
Expected Final Loading 0.8 - 1.2 mmol/g

Protocol 2: Boc Deprotection and Coupling of a Subsequent Building Block

This protocol outlines the removal of the Boc protecting group and the coupling of a generic Fmoc-protected amino acid.

Materials:

  • Linker-loaded resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • Coupling reagent (e.g., HATU, HBTU, or DIC)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the linker-loaded resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF (v/v) for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3.0 eq.) with the coupling reagent (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5-10 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Quantitative Data (Representative):

ParameterValue
TFA in DCM 20-50% (v/v)
Deprotection Time 30 minutes
Amino Acid Equivalents 3.0
Coupling Reagent Equivalents 2.9
Coupling Time 1-2 hours
Coupling Efficiency >99% (as determined by Kaiser test)

Protocol 3: Cleavage of the Synthesized Molecule from the Resin

This protocol describes the final cleavage of the product from the 2-CTC resin using a mild acidic solution.

Materials:

  • Synthesized molecule on the 2-CTC resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin-bound product with DCM (3 x 10 mL) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-2% TFA in DCM. If acid-sensitive groups are present in the synthesized molecule, scavengers like TIS (1-5%) can be added.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the filtrate into a collection flask.

    • Repeat the cleavage step with fresh cocktail for 30 minutes to ensure complete cleavage.

  • Product Isolation:

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

    • Isolate the precipitate by centrifugation or filtration.

    • Wash the product with cold diethyl ether to remove scavengers and residual TFA.

  • Drying: Dry the final product under vacuum.

Quantitative Data (Representative):

ParameterValue
TFA in DCM for Cleavage 1-2% (v/v)
Cleavage Time 1.5 - 2.5 hours
Expected Cleavage Yield 70-95%
Expected Purity (Crude) >80%

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a valuable building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker, for which the title compound can serve as a precursor, plays a critical role in orienting the two ligands to facilitate the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Conclusion

This compound is a versatile linker for solid-phase synthesis, offering a unique combination of a Boc-protected amine for orthogonal synthesis strategies and a conformationally restricted aromatic spacer. While specific application data is limited, the protocols and principles outlined in this document, derived from well-established practices with analogous linkers, provide a solid foundation for its successful implementation in the synthesis of complex molecules for drug discovery and other applications. Researchers are encouraged to use these protocols as a starting point and optimize conditions to suit their specific synthetic needs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance reaction yields.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound, primarily during the Boc protection step of the precursor, 2-(4-aminophenyl)-2-methylpropan-1-amine. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low yield or no formation of the desired carbamate. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in a Boc protection reaction can stem from several factors:

    • Low Nucleophilicity of the Amine: The starting material, 2-(4-aminophenyl)-2-methylpropan-1-amine, is a primary amine, but its reactivity can be influenced by steric hindrance around the amino group and the electronic properties of the aromatic ring.

    • Inadequate Activation of (Boc)₂O: The electrophilicity of di-tert-butyl dicarbonate ((Boc)₂O) may not be sufficient under the chosen reaction conditions.

    • Poor Solubility: The amine starting material or the reagents may not be fully dissolved in the selected solvent, leading to a heterogeneous reaction mixture and poor reactivity.

    • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products.

    • Use a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.[1]

    • Optimize the Solvent: For aromatic amines, alcoholic solvents like methanol have been shown to enhance the rate of Boc protection.[1] Aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are also commonly used.[1]

    • Ensure Proper Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

  • Answer: The most common side product in the Boc protection of primary amines is the di-Boc protected amine (N,N-di-Boc).[1]

    Prevention Strategies:

    • Control Stoichiometry: Avoid using a large excess of (Boc)₂O. A stoichiometry of 1.1 to 1.2 equivalents of (Boc)₂O is generally sufficient.[1]

    • Milder Reaction Conditions: Use a milder base or conduct the reaction at a lower temperature to reduce the likelihood of over-reaction.

Issue 3: Difficult Purification

  • Question: I am having trouble purifying my product. What are some common purification challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the presence of unreacted (Boc)₂O, the tert-butanol byproduct, and any side products.

    Purification Tips:

    • Aqueous Work-up: A standard aqueous work-up can help remove some of the water-soluble byproducts.

    • Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the Boc protection of 2-(4-aminophenyl)-2-methylpropan-1-amine?

A1: While not strictly essential, the use of a base is highly recommended to improve the reaction rate and yield.[2] The base neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[2] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate.[3]

Q2: What is the role of DMAP in this reaction?

A2: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst that significantly accelerates the Boc protection, especially for less reactive amines.[1] It reacts with (Boc)₂O to form a highly reactive intermediate that is more susceptible to attack by the amine.[1]

Q3: Can I use a solvent-free approach for this synthesis?

A3: Solvent-free conditions have been reported to be effective for the Boc protection of various amines, often providing excellent yields in a short amount of time. This approach can be more environmentally friendly and may simplify the work-up procedure.

Data Presentation

The following tables provide quantitative data on the effect of different solvents and catalysts on the yield of Boc protection reactions for aromatic amines. This data, while not specific to this compound, serves as a valuable guide for optimizing the synthesis.

Table 1: Effect of Solvent on the Yield of N-Boc Aniline

EntrySolventYield (%)
1Dichloromethane (DCM)95
2Acetonitrile (CH₃CN)92
3Toluene80
4Dioxane79
5Dimethylformamide (DMF)85
6Solvent-free99

Table 2: Effect of Catalyst on the N-tert-Butoxycarbonylation of Amines

EntryAmineCatalystTime (min)Yield (%)
1AnilineAmberlite-IR 120<199
24-NitroanilineAmberlite-IR 120392
34-MethoxyanilineAmberlite-IR 120296
4BenzylamineAmberlite-IR 120198
5PyrrolidineAmberlite-IR 120199

Experimental Protocols

A detailed experimental protocol for the synthesis of the precursor, 2-(4-aminophenyl)-2-methylpropan-1-amine, and its subsequent Boc protection is provided below.

Protocol 1: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine

This synthesis can be achieved through the reduction of a nitro precursor.

  • Synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile: This intermediate can be synthesized from 4-nitrobenzyl cyanide.

  • Reduction of the Nitrile and Nitro Group: The nitrile and nitro groups can be reduced simultaneously using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation under pressure. A two-step reduction may also be employed, where the nitro group is first reduced to an amine, followed by the reduction of the nitrile. For a milder reduction of the nitro group, catalytic transfer hydrogenation using reagents like ammonium formate with Pd/C is effective.[4]

Protocol 2: Synthesis of this compound

  • Dissolution: Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1-0.5 M).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_boc Boc Protection start Start with 4-nitrobenzyl cyanide step1 Synthesize 2-methyl-2-(4-nitrophenyl) propanenitrile start->step1 step2 Reduce nitrile and nitro groups step1->step2 product1 2-(4-aminophenyl)-2- methylpropan-1-amine step2->product1 amine 2-(4-aminophenyl)-2- methylpropan-1-amine reagents Add (Boc)₂O, TEA, and DCM amine->reagents reaction Stir at RT, monitor by TLC reagents->reaction workup Aqueous work-up reaction->workup purification Column Chromatography workup->purification final_product Tert-Butyl (2-(4-aminophenyl)-2- methylpropyl)carbamate purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction low_reactivity Low Amine Nucleophilicity start->low_reactivity poor_solubility Poor Solubility start->poor_solubility low_temp Suboptimal Temperature start->low_temp check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry add_dmap Add DMAP (cat.) low_reactivity->add_dmap change_solvent Optimize Solvent (e.g., MeOH, ACN) poor_solubility->change_solvent increase_temp Increase Temperature low_temp->increase_temp end_success Successful Synthesis add_dmap->end_success Improved Yield change_solvent->end_success Improved Yield increase_temp->end_success Improved Yield check_stoichiometry->end_success Improved Yield

Caption: Troubleshooting workflow for low yield in Boc protection.

References

Technical Support Center: Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The common impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-(2-amino-2-methylpropyl)aniline.

  • Reagent-Related Impurities: Residual di-tert-butyl dicarbonate ((Boc)₂O) or its breakdown products.

  • Process-Related Impurities:

    • Di-Boc protected product: Tert-Butyl (2-(4-(tert-butoxycarbonylamino)phenyl)-2-methylpropyl)carbamate, where both the aliphatic and aromatic amines are protected.

    • Isocyanate formation: Although less common with (Boc)₂O, isocyanates can form under certain conditions.[1]

    • Urea byproducts: Reaction of the amine with any isocyanate formed.[1]

  • Degradation Products: The aromatic amine functionality is susceptible to oxidation, which can lead to colored impurities.

Q2: My final product is an oil, but I expect a solid. What could be the issue?

A2: The presence of residual solvents or impurities can lower the melting point of your product, causing it to be an oil or a waxy solid. Incomplete removal of solvents like dichloromethane (DCM) or ethyl acetate after column chromatography is a common reason. Additionally, the presence of unreacted starting material or di-Boc protected byproduct can also result in an oily product.

Q3: I have multiple spots on my TLC plate after the reaction. What do they likely represent?

A3: A typical TLC plate of the crude reaction mixture might show the following spots, in order of increasing polarity (decreasing Rf value):

  • Di-tert-butyl dicarbonate ((Boc)₂O): High Rf, may not be very UV active.

  • Di-Boc protected product: Higher Rf than the desired product.

  • Desired Product (Mono-Boc): The main spot.

  • Starting diamine: Lower Rf, often streaks due to its basicity.

To visualize all spots, it is recommended to use both a UV lamp and a potassium permanganate stain.

Q4: My yield is significantly low after purification. What are the potential causes?

A4: Low yields can result from several factors:

  • Incomplete reaction: The Boc protection may not have gone to completion.

  • Product loss during workup: The product may have some water solubility, leading to loss during aqueous washes. Ensure the aqueous layer is thoroughly extracted.

  • Decomposition on silica gel: The Boc group is acid-labile, and prolonged exposure to silica gel (which is slightly acidic) can cause some deprotection.[1]

  • Co-elution of impurities: If the polarity of the desired product and a major impurity (like the di-Boc product) are very similar, separation by column chromatography can be difficult and lead to lower isolated yields of the pure compound.

  • Volatilization: Carbamates can be volatile, and excessive heating during solvent removal should be avoided.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction is not going to completion (TLC shows significant starting material). Insufficient (Boc)₂O.Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).
Reaction time is too short.Monitor the reaction by TLC and allow it to stir for a longer period (e.g., overnight at room temperature).
Base is not effective.Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine) is used in sufficient quantity to neutralize the acid formed during the reaction.
Formation of a significant amount of di-Boc protected byproduct. Use of a large excess of (Boc)₂O.Use no more than 1.2 equivalents of (Boc)₂O.
Reaction conditions are too harsh (e.g., high temperature).Perform the reaction at room temperature or 0 °C.
Product is difficult to separate from starting material by column chromatography. The starting diamine is streaking on the silica gel column.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to reduce streaking of the basic starting material.
Product appears colored (yellow or brown) after purification. Oxidation of the aromatic amine.Work with degassed solvents and consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). The final product should be stored under an inert atmosphere and protected from light.
Loss of Boc group during purification. The silica gel is too acidic.Deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.
The eluent is too acidic.Ensure the solvents used for chromatography are neutral.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard Boc protection of aliphatic amines.

  • Dissolution: In a round-bottom flask, dissolve 4-(2-amino-2-methylpropyl)aniline (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC (e.g., using 1:1 hexane:ethyl acetate).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted diamine and triethylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30-40%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary
Parameter Value Reference
Molecular FormulaC₁₅H₂₄N₂O₂[2][3]
Molecular Weight264.36 g/mol [2]
Purity (typical)>97%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification start Dissolve Diamine in DCM add_base Add Triethylamine start->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir Overnight add_boc->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate_crude Concentrate dry->concentrate_crude chromatography Silica Gel Chromatography concentrate_crude->chromatography concentrate_pure Concentrate Pure Fractions chromatography->concentrate_pure final_product Pure Product concentrate_pure->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impure Product

troubleshooting_logic cluster_impurities Identify Main Impurity cluster_solutions Potential Solutions start Impure Product (TLC shows multiple spots) high_rf High Rf Spot? start->high_rf low_rf Low Rf Spot? start->low_rf similar_rf Spot close to product? start->similar_rf solution_high_rf Improve Workup: Ensure complete hydrolysis of excess (Boc)₂O high_rf->solution_high_rf Yes solution_low_rf Improve Workup: Acid wash to remove starting diamine low_rf->solution_low_rf Yes solution_similar_rf Optimize Chromatography: - Use a shallower gradient - Try a different solvent system similar_rf->solution_similar_rf Yes recrystallize Consider Recrystallization solution_similar_rf->recrystallize

Caption: Troubleshooting decision tree for an impure product after initial workup.

References

Common side reactions in the synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and resolving side reactions.

Observation Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of reagents are correct. - Use a catalyst such as 4-(Dimethylamino)pyridine (DMAP) for less reactive amines.[1]
Decomposition of the product during workup.The Boc protecting group is sensitive to strong acids.[2] Avoid prolonged exposure to acidic conditions during extraction. Use a mild acid for pH adjustment if necessary.
Presence of a major byproduct with a higher molecular weight Formation of the di-Boc protected product, Tert-butyl (2-(4-((tert-butoxycarbonyl)amino)phenyl)-2-methylpropyl)carbamate.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).[1] - Add the Boc₂O solution slowly to the reaction mixture to maintain a low concentration.[1] - Consider a "one-pot" procedure involving the in-situ generation of the mono-hydrochloride salt of the diamine to protect one amine group.
Presence of an isomeric byproduct Boc protection on the aromatic amine instead of the aliphatic amine, forming Tert-butyl (4-(1-amino-1-methylethyl)phenyl)carbamate.The aliphatic amine is generally more nucleophilic and should react preferentially. However, to ensure selectivity: - Perform the reaction at a controlled pH. Selective protection of the less basic aromatic amine can be achieved under mildly acidic conditions (pH ~4.5), which protonates the more basic aliphatic amine, rendering it less reactive.
Formation of urea byproducts Reaction of the amine with isocyanate formed from the decomposition of Boc₂O, especially when using a catalyst like DMAP.- Avoid high reaction temperatures. - If using DMAP, add it catalytically and monitor the reaction closely.
Alkylation of the aromatic ring The tert-butyl cation, formed as a byproduct of the reaction or during acidic workup, can alkylate the electron-rich aromatic ring (Friedel-Crafts alkylation).- Use scavengers such as anisole or thioanisole during acidic workup to trap the tert-butyl cation. - Perform the reaction under neutral or basic conditions to minimize the formation of the tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most frequently encountered side reaction is the formation of the di-Boc protected byproduct, where both the aliphatic and aromatic amino groups are protected by a tert-butoxycarbonyl group.[1] This typically occurs when an excess of di-tert-butyl dicarbonate is used.

Q2: How can I selectively protect the aliphatic amine over the aromatic amine?

A2: The aliphatic amine is significantly more basic and nucleophilic than the aromatic amine. Therefore, under standard reaction conditions, the aliphatic amine should be selectively protected. To enhance selectivity, you can perform the reaction at a controlled, slightly basic pH. Alternatively, you can protonate the more basic aliphatic amine with one equivalent of a mild acid, rendering it non-nucleophilic and directing the Boc protection to the aromatic amine if that were the desired product. For protecting the aliphatic amine, ensuring the reaction medium is not acidic is key.

Q3: My reaction is very slow or does not proceed to completion. What should I do?

A3: If the reaction is sluggish, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as high temperatures can lead to the decomposition of Boc₂O and the formation of side products.

  • Use a catalyst: A catalytic amount (1-10 mol%) of 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction, especially for less reactive amines.[1]

  • Check the quality of your reagents: Ensure that the di-tert-butyl dicarbonate is fresh, as it can decompose over time. The starting diamine should also be pure.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting diamine will have a lower Rf value than the mono-Boc protected product due to its higher polarity. The di-Boc protected product will have the highest Rf value. Staining with ninhydrin can be useful as it will stain the primary amines of the starting material and the desired product (aromatic amine) but not the fully protected di-Boc byproduct.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is the most common and effective method for purifying this compound from unreacted starting material and side products. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-(4-aminophenyl)-2-methylpropan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05-1.1 equivalents) in a minimal amount of the same solvent.

  • Add the Boc₂O solution dropwise to the stirred solution of the diamine over a period of 30-60 minutes at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The following table summarizes the expected outcomes based on the stoichiometry of the Boc-protecting reagent. Actual yields may vary depending on specific reaction conditions.

Molar Ratio (Boc₂O : Diamine)Expected Major ProductExpected Major Side Product(s)Typical Yield of Desired Product
1.05 : 1This compoundDi-Boc protected diamine, unreacted starting material60-80%
2.2 : 1Di-Boc protected diamineThis compoundLow
< 1 : 1This compoundUnreacted starting materialVariable, depends on conversion

Visualizations

Troubleshooting Workflow for Common Side Reactions

TroubleshootingWorkflow cluster_start Start cluster_analysis Product Analysis cluster_issues Potential Issues cluster_solutions Solutions Start Reaction Complete (TLC Analysis) Analysis Analyze Crude Product (e.g., LC-MS, NMR) Start->Analysis LowYield Low Yield of Desired Product Analysis->LowYield HighMW_Impurity High MW Impurity (Di-Boc Product) Analysis->HighMW_Impurity Isomeric_Impurity Isomeric Impurity (Aromatic Protection) Analysis->Isomeric_Impurity Other_Impurity Other Impurities (Urea, Alkylation) Analysis->Other_Impurity Optimize_Conditions Optimize Reaction: - Time - Temperature - Catalyst LowYield->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry: - Use 1.05-1.1 eq. Boc₂O - Slow Addition HighMW_Impurity->Adjust_Stoichiometry Control_pH Control Reaction pH (Slightly Basic) Isomeric_Impurity->Control_pH Other_Impurity->Optimize_Conditions Modify_Workup Modify Workup: - Avoid Strong Acid - Use Scavengers Other_Impurity->Modify_Workup

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Optimizing Coupling Reactions of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of reaction parameters for the coupling of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The primary amino group on the phenyl ring is the reactive site for coupling reactions. The most common transformations are:

  • Amide Bond Formation: Acylation of the aniline nitrogen with a carboxylic acid using a coupling agent.

  • Reductive Amination: Reaction with an aldehyde or ketone to form an imine, which is then reduced to a secondary amine.

Q2: Why am I observing low yields in my coupling reactions with this substrate?

A2: Low yields can stem from the electronic properties and steric hindrance of the substrate. The aniline is relatively electron-rich, which can sometimes lead to side reactions. More significantly, the bulky tert-butyl carbamate group in the ortho position to the reacting amine can sterically hinder the approach of reactants.

Q3: Can the Boc protecting group be cleaved under standard coupling conditions?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under most standard amide coupling and reductive amination conditions, which are typically performed under neutral or slightly basic/acidic conditions. However, prolonged exposure to strong acids will lead to its removal.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. Visualization under UV light is usually effective due to the aromatic nature of the compounds. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Troubleshooting Guides

Amide Bond Formation (e.g., using HATU, EDC/HOBt)

Problem: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inefficient Activation of Carboxylic Acid 1. Ensure coupling agents (HATU, EDC, HOBt) are fresh and anhydrous. 2. For HATU, pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the aniline. 3. Increase the equivalents of the coupling agent and/or base.
Steric Hindrance 1. Increase the reaction temperature (e.g., from room temperature to 40-60 °C). 2. Prolong the reaction time (monitor by TLC or LC-MS). 3. Consider a less sterically demanding coupling reagent.
Low Nucleophilicity of the Aniline Although generally nucleophilic, highly electron-withdrawing coupling partners can reduce reactivity. Ensure the reaction is not overly acidic, which would protonate the aniline.
Poor Solubility of Reagents Use a co-solvent system or switch to a solvent in which all components are fully soluble (e.g., DMF, DMAc).

Problem: Formation of Side Products

Possible Cause Troubleshooting Steps
Side reactions of the coupling agent For carbodiimide-based couplings (EDC, DCC), the formation of N-acylurea can occur. Use an additive like HOBt or OxymaPure to suppress this.
Racemization (if coupling a chiral carboxylic acid) 1. Keep the reaction temperature low during activation and coupling. 2. Use a racemization-suppressing additive like HOBt. HATU is generally good at preventing racemization.
Reductive Amination

Problem: Low Yield of the Desired Secondary Amine

Possible Cause Troubleshooting Steps
Inefficient Imine Formation 1. Add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards imine formation. 2. A mildly acidic catalyst (e.g., a drop of acetic acid) can promote imine formation.
Premature Reduction of Aldehyde/Ketone If using a strong reducing agent like sodium borohydride, it can reduce the starting carbonyl. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion.[1][2]
Decomposition of the Reducing Agent STAB is moisture-sensitive. Ensure all reagents and solvents are anhydrous.
Steric Hindrance Similar to amide coupling, steric hindrance can slow down the reaction. Increase the temperature and/or reaction time.

Problem: Formation of Byproducts

Possible Cause Troubleshooting Steps
Over-alkylation (formation of a tertiary amine) This is less common with anilines but can occur. Use a stoichiometric amount of the aniline or a slight excess of the carbonyl compound. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also minimize this.
Reduction of the starting carbonyl to an alcohol This indicates the reducing agent is too reactive for the carbonyl group under the reaction conditions. Use a milder reducing agent like STAB or add the reducing agent after confirming imine formation via TLC.[1]

Data Presentation

Table 1: Amide Coupling Reaction Parameters for an Analogous Substrate

Data presented below is for the coupling of various carboxylic acids with tert-butyl (2-aminophenyl)carbamate , a structurally similar, sterically hindered aniline. These conditions can serve as a starting point for optimization.

Carboxylic AcidCoupling ReagentsBaseSolventTime (h)Yield (%)Reference
4-Fluorobenzoic acidEDCI, HOBtDIPEADCM-74[3]
4-tert-Butylbenzoic acidEDCI, HOBtDIPEADCM-83.3[3]
2-Iodobenzoic acidEDCI, HOBtDIPEADCM-67.9[3]
4-(1H-indol-2-yl)butanoic acidEDCI, HOBtDIPEADCM-75.7[3]

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentBaseTypical SolventKey AdvantagesKey Disadvantages
HATU DIPEA, 2,4,6-CollidineDMF, DCM, ACNHigh efficiency, fast reaction rates, low racemization, suitable for hindered couplings.[1]Higher cost, can be moisture sensitive.
EDC/HOBt DIPEA, Et₃N, DMAPDCM, DMFCost-effective, water-soluble urea byproduct (easy removal).[4]Slower reaction times compared to HATU, potential for N-acylurea byproduct if HOBt is omitted.
T3P Pyridine, Et₃NEtOAc, THFLow epimerization, robust and practical for a wide range of substrates.Requires a base, can be viscous and difficult to handle.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in an anhydrous solvent like DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using STAB

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Dissolve the reactants in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of acetic acid (e.g., 0.1 eq) if necessary. Stir the mixture at room temperature for 1-2 hours. Molecular sieves can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Purification start Carboxylic Acid + Solvent reagents Add HATU + DIPEA start->reagents 1.0 eq Acid 1.1 eq HATU 2.0 eq DIPEA preactivate Stir at RT (15-30 min) reagents->preactivate add_amine Add Aniline Substrate preactivate->add_amine react Stir at RT (2-24h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup If complete purify Column Chromatography workup->purify end_node Pure Amide Product purify->end_node

Caption: Experimental workflow for HATU-mediated amide coupling.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product cause1 Poor Reagent Quality? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1 Use fresh, anhydrous reagents & solvents cause1->sol1 sol2 Increase Temperature & Reaction Time cause2->sol2 sol3 Screen different: - Coupling Reagents - Bases - Solvents cause3->sol3 end_node Improved Yield sol1->end_node Re-run Experiment sol2->end_node Re-run Experiment sol3->end_node Re-run Experiment

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Troubleshooting incomplete Boc-deprotection of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc-deprotection of tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical deprotection step.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter during your experiments.

Issue 1: Incomplete or Sluggish Deprotection

Q: My Boc-deprotection reaction is very slow or does not go to completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

A: Incomplete deprotection is a common issue that can arise from several factors. Here’s a breakdown of potential causes and solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group, especially with sterically hindered substrates.[1][2]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA). Common concentrations range from 20% to 50% in a solvent like dichloromethane (DCM).[1][3] For less sensitive substrates, neat TFA can be used for rapid deprotection.[3] Alternatively, a stronger acid system like 4M HCl in dioxane can be employed.[1][4]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1][2]

    • Solution: Extend the reaction time and monitor the progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] For hindered substrates, the reaction may require 1-2 hours or even longer to reach completion.[1]

  • Low Temperature: Reactions are typically run at room temperature.[6] If the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.

  • Steric Hindrance: The bulky 2-methylpropyl group in your derivative could sterically hinder the approach of the acid to the carbamate.[2]

    • Solution: In addition to extending the reaction time and increasing acid concentration, consider using a less sterically demanding acid or a different deprotection method altogether (see Issue 3).

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cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_end start Start: Incomplete Deprotection cause1 Insufficient Acid Strength/Concentration start->cause1 cause2 Short Reaction Time start->cause2 cause3 Steric Hindrance start->cause3 solution1a Increase Acid Concentration (e.g., higher % TFA) cause1->solution1a solution1b Use Stronger Acid (e.g., 4M HCl/dioxane) cause1->solution1b solution2 Extend Reaction Time & Monitor (TLC/LC-MS) cause2->solution2 cause3->solution2 solution3 Consider Alternative Deprotection Methods cause3->solution3 end End: Complete Deprotection solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Side Products

Q: I am observing unexpected byproducts in my reaction mixture, particularly a species with a higher molecular weight. What could be the cause?

A: The generation of a reactive tert-butyl cation during Boc deprotection can lead to undesired side reactions.[6][7] Given that your substrate contains an electron-rich aminophenyl group, it is particularly susceptible to tert-butylation, where the tert-butyl cation alkylates the aromatic ring.

  • Cause: Tert-butylation of the Aromatic Ring: The tert-butyl cation is an electrophile that can attack the electron-rich aniline ring, leading to the formation of a tert-butylated derivative.[8]

    • Solution: Use of Scavengers: To prevent this side reaction, it is highly recommended to add a scavenger to the reaction mixture.[7] Scavengers are compounds that react with and "trap" the tert-butyl cations before they can alkylate your product.[7]

      • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), and thioanisole are effective scavengers.[3] A common cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3]

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cluster_reaction Boc Deprotection with TFA cluster_side_reaction Side Reaction cluster_scavenger Solution Boc_Amine Boc-Protected Amine Deprotected_Amine Deprotected Amine (Desired Product) Boc_Amine->Deprotected_Amine + TFA tBu_cation tert-Butyl Cation (Reactive Intermediate) Boc_Amine->tBu_cation + TFA TFA TFA Alkylated_Product Alkylated Byproduct (Undesired) tBu_cation->Alkylated_Product attacks Trapped_tBu Trapped tert-Butyl (Inactive) tBu_cation->Trapped_tBu trapped by Aromatic_Ring Electron-Rich Aromatic Ring Aromatic_Ring->Alkylated_Product Scavenger Scavenger (e.g., TIS, TES) Scavenger->Trapped_tBu

Caption: Mechanism of side reaction and the role of scavengers.

Issue 3: Substrate Instability to Harsh Acidic Conditions

Q: My starting material or product appears to be degrading under the strong acidic conditions of TFA. What are my options for a milder deprotection?

A: If your molecule contains other acid-sensitive functional groups, using strong acids like TFA can be detrimental.[4] In such cases, several milder deprotection methods can be employed:

  • Milder Acidic Conditions:

    • Aqueous Phosphoric Acid: This can be an effective and more environmentally friendly alternative.[4][9]

    • p-Toluenesulfonic Acid (pTSA): Another milder protic acid that can be used for Boc cleavage.[4]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative.

    • Zinc Bromide (ZnBr₂): Can be effective, often under milder conditions.[4][10]

    • Trimethylsilyl Iodide (TMSI): Another option for Lewis acid-mediated deprotection.[4][10]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[4][11]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported to be effective at room temperature.[4][12][13]

Issue 4: Difficult Work-up and Product Isolation

Q: I am having trouble isolating my product after the deprotection reaction. The product is an oil or is difficult to extract.

A: Work-up procedures for Boc deprotection can sometimes be challenging, especially if the resulting amine salt has high water solubility or if residual TFA is present.[3][5]

  • Residual TFA: TFA can be difficult to remove completely and may result in an oily residue.[3]

    • Solution: After initial removal of the bulk solvent and TFA by rotary evaporation, co-evaporation with a solvent like DCM, toluene, or isopropanol can help remove residual amounts.[3]

  • Product Solubility: The amine salt formed might be highly soluble in aqueous solutions, making extraction difficult.[5]

    • Solution 1: Precipitation: After evaporating the reaction mixture, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the amine salt, which can then be collected by filtration.[5][7]

    • Solution 2: Basic Work-up: If the free amine is not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the TFA salt.[3][6] The free amine can then be extracted with an organic solvent. Use brine to break any emulsions that may form during extraction.[5]

    • Solution 3: Ion-Exchange Resin: For water-soluble amines, using a basic ion-exchange resin (e.g., Amberlyst A-21) can be an effective way to neutralize the TFA salt and isolate the free amine without an aqueous work-up.[14][15]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Boc-deprotection. Note that optimal conditions will vary depending on the specific derivative.

Table 1: Common Acidic Deprotection Conditions

ReagentConcentration in SolventTypical Reaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% in DCM30 min - 2 hoursRoom TemperatureA common and generally effective condition.[1]
Trifluoroacetic Acid (TFA)100% (Neat)5 - 15 minutesRoom TemperatureVery rapid, but may increase the risk of side products.[3]
Hydrogen Chloride (HCl)4M in 1,4-Dioxane30 min - 4 hoursRoom TemperatureA potent alternative to TFA/DCM.[4][7]

Table 2: Alternative Milder Deprotection Conditions

ReagentSolventTypical Reaction TimeTemperatureNotes
Oxalyl ChlorideMethanol1 - 4 hoursRoom TemperatureA mild method for sensitive substrates.[12][13]
Zinc Bromide (ZnBr₂)Dichloromethane12 - 24 hoursRoom TemperatureLewis acid-mediated deprotection.[10]
None (Thermal)Water or TFEVaries (monitor by TLC)Reflux/High TemperatureA "green" alternative for some substrates.[11][16]

Experimental Protocols

Protocol 1: Boc-Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected this compound derivative in dichloromethane (DCM).

  • Acid Addition: Add the desired volume of trifluoroacetic acid (TFA) to achieve the target concentration (e.g., 20-50%). For sensitive substrates, this can be done at 0 °C.[6]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 15-30 minutes.[1] The deprotected amine product will be more polar and have a lower Rf value than the starting material. Staining with ninhydrin can help visualize the free amine.[4]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).[5][6]

    • To remove residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).[3][6]

    • The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized.

    • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[6] Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6]

Protocol 2: Boc-Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or add the HCl/dioxane solution directly if the substrate is soluble.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4] Alternatively, the solvent can be removed under reduced pressure.

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cluster_protocol Experimental Workflow: Boc Deprotection start Start: Boc-Protected Amine dissolve 1. Dissolve in Appropriate Solvent start->dissolve add_acid 2. Add Deprotection Reagent (e.g., TFA or HCl) dissolve->add_acid react 3. Stir at Room Temperature add_acid->react monitor 4. Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup 5. Work-up monitor->workup Complete end End: Deprotected Amine workup->end incomplete Incomplete

Caption: General experimental workflow for Boc deprotection.

References

Preventing side product formation during functionalization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when functionalizing the aromatic amine of this compound?

A1: The primary challenges stem from the steric hindrance around the aniline nitrogen, posed by the bulky tert-butyl and 2-methylpropyl groups. This can lead to sluggish or incomplete reactions. Additionally, the presence of the Boc-protecting group on the aliphatic amine requires careful selection of reaction conditions to avoid its cleavage. Common issues include low yields, the formation of side products due to competing reactions, and difficulties in purification.

Q2: What are the typical side products observed during the functionalization of this compound?

A2: Side product formation is a significant concern. Key side products include:

  • Di-functionalized products: In reactions like acylation or alkylation, the aniline nitrogen can react twice, leading to the formation of di-acylated or di-alkylated products.

  • C-Alkylated products: Under certain conditions, particularly at higher temperatures, alkylation can occur on the aromatic ring instead of the nitrogen atom.

  • Boc-deprotected species: Harsh acidic or certain thermal conditions can lead to the cleavage of the Boc-protecting group, exposing the aliphatic amine which can then undergo undesired reactions.

  • Unreacted starting material: Due to steric hindrance, reactions may not go to completion, leaving a significant amount of the starting carbamate.

Troubleshooting Guides

Acylation Reactions

Acylation of the aromatic amine is a common functionalization step. However, issues like low yield and the formation of di-acylated byproducts can occur.

Problem: Low Yield of the Desired Mono-Acylated Product

Possible Cause Troubleshooting Solution
Steric Hindrance Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Increase the reaction temperature moderately, monitoring for decomposition. Employ a catalyst known to facilitate acylation of hindered anilines, such as a combination of EDCI and HOBt for amide coupling.
Insufficient Reagent Use a slight excess (1.1-1.5 equivalents) of the acylating agent.
Inappropriate Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS.

Problem: Formation of Di-acylated Side Product

Possible Cause Troubleshooting Solution
Excess Acylating Agent Use a stoichiometric amount or only a slight excess (up to 1.1 equivalents) of the acylating agent. Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Alkylation Reactions

N-alkylation of the aniline can be challenging due to the potential for over-alkylation and C-alkylation.

Problem: Formation of N,N-Dialkylated Product (Over-alkylation)

Possible Cause Troubleshooting Solution
High Reactivity of Mono-alkylated Product Use a significant excess of the aniline starting material relative to the alkylating agent. This statistically favors the mono-alkylation.
Strongly Basic Conditions Employ milder bases such as potassium carbonate or cesium carbonate instead of stronger bases like sodium hydride.
High Temperature Conduct the reaction at the lowest effective temperature.

Problem: C-Alkylation of the Aromatic Ring

Possible Cause Troubleshooting Solution
High Reaction Temperature Lower reaction temperatures generally favor N-alkylation over C-alkylation.[1]
Use of Certain Catalysts Avoid catalysts known to promote Friedel-Crafts type reactions on the aromatic ring if C-alkylation is not desired.
Sulfonylation Reactions

Sulfonylation of the sterically hindered aniline can be sluggish.

Problem: Incomplete or No Reaction

Possible Cause Troubleshooting Solution
Low Reactivity of Sulfonyl Chloride Use a more reactive sulfonylating agent, such as a sulfonyl fluoride, if available.
Steric Hindrance Increase the reaction temperature. Consider using a catalyst system known to facilitate sulfonylation of hindered amines, for example, a copper-based catalyst.
Inappropriate Base Use a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride (with caution).

Experimental Protocols

General Protocol for N-Acylation

A general procedure for the acylation of this compound involves the use of an acyl chloride in the presence of a non-nucleophilic base.

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

experimental_workflow cluster_acylation N-Acylation Workflow start Dissolve Starting Material and Base in Solvent cool Cool to 0°C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react React at Room Temperature (Monitor Progress) add_acyl->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the N-acylation of this compound.

Logical Relationship of Side Product Formation

side_products cluster_conditions Reaction Conditions cluster_products Potential Side Products excess_reagent Excess Acylating/Alkylating Agent di_functionalized Di-acylated/ Di-alkylated Product excess_reagent->di_functionalized high_temp High Temperature c_alkylated C-Alkylated Product high_temp->c_alkylated strong_acid Strong Acidic Conditions boc_deprotected Boc-Deprotected Product strong_acid->boc_deprotected

Caption: Relationship between reaction conditions and common side product formation.

References

Technical Support Center: Column Chromatography Purification of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting from the column or eluting very slowly (Low Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, incrementally add more methanol (e.g., 1-2%).[1]
The compound has strong interactions with the acidic silica gel due to the basic amine group.[2][3]Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve elution and peak shape.[1][4] Alternatively, consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][2]
Product is eluting too quickly (High Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[1]
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation between the product and impurities.[1] Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on the column.[1]
The column is overloaded with the crude sample.As a general guideline, the amount of crude material loaded onto the column should be approximately 1-2% of the weight of the silica gel.[1]
Streaking or tailing of the product band on the column. The compound may be degrading on the acidic silica gel.[1]Consider deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (0.1-1%).[1] Using a less acidic stationary phase like neutral alumina is also an option.[1]
The sample is not sufficiently soluble in the mobile phase.If solubility is an issue, consider the dry loading method where the crude product is pre-adsorbed onto a small amount of silica gel.[1][5]
Low or inconsistent recovery of the purified product. The carbamate may be degrading due to pH or temperature.Carbamates can be prone to hydrolysis, especially under basic conditions. It is advisable to maintain a neutral or slightly acidic pH during the purification process.[6] Elevated temperatures can also accelerate degradation, so performing the purification at room temperature or lower is recommended.[6]
The compound is irreversibly adsorbed onto the silica gel.Before performing column chromatography, it is advisable to check the stability of the compound on silica gel using a 2D-TLC experiment.[1] If the compound is unstable, consider using an alternative stationary phase.
No product is recovered from the column. The compound may have decomposed on the silica gel.Test the stability of your compound on silica gel using TLC before committing to a large-scale column.[7]
The fractions are too dilute to detect the compound.Try concentrating the fractions in the expected elution range and re-analyzing by TLC.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (230-400 mesh) is a common choice for the purification of small organic molecules like this compound.[4] However, due to the basic nature of the free amine group, which can interact strongly with acidic silica, alternatives like neutral alumina or amine-functionalized silica can also be effective to prevent streaking and improve recovery.[2][8]

Q2: How do I select an appropriate mobile phase for the column?

A2: Thin-Layer Chromatography (TLC) is the best method for determining a suitable mobile phase.[1] A good starting point for Boc-protected amines is a mixture of ethyl acetate and hexanes (e.g., 1:1 to 2:1) or a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[4] The ideal solvent system should give a well-separated spot for the target compound with an Rf value between 0.2 and 0.4.[1]

Q3: How can I visualize the compound on a TLC plate?

A3: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm). For more sensitive visualization, or if the compound concentration is low, staining can be used. A ninhydrin stain is effective for visualizing the free amine group, which will appear as a colored spot after gentle heating.[4]

Q4: Should I use a gradient or isocratic elution?

A4: The choice between gradient and isocratic elution depends on the separation of your compound from impurities, as determined by TLC. If the impurities are well-separated from your product, an isocratic elution (using a constant solvent composition) may be sufficient. If the impurities are close to your product or have very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation and save time.[4]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[5] This technique is particularly useful if your sample is not very soluble in the initial mobile phase, as it helps to ensure a narrow and evenly distributed starting band, leading to better separation.[1][5]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp

  • Ninhydrin stain

2. TLC Method Development:

  • Prepare several developing chambers with different solvent systems. Good starting points include:

    • Ethyl Acetate/Hexanes (e.g., 30:70, 50:50, 70:30)

    • Methanol/Dichloromethane (e.g., 2:98, 5:95, 10:90)

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp and/or by staining with ninhydrin.

  • Select the solvent system that provides the best separation of the target compound from impurities, with an Rf of approximately 0.2-0.4.

3. Column Preparation (Wet Packing):

  • Choose an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[4]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is uniform and free of air bubbles.[9]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.[1] Carefully apply the solution to the top of the silica gel bed in a narrow band.[1]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from TLC analysis.

  • Collect fractions of a suitable volume.

  • Monitor the elution process by periodically analyzing the collected fractions by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC analysis.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development column_prep Column Packing tlc->column_prep sample_load Sample Loading column_prep->sample_load elution Elution & Fraction Collection sample_load->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis elution->fraction_analysis fraction_analysis->elution Monitor product_isolation Combine Pure Fractions & Evaporate fraction_analysis->product_isolation troubleshooting_logic start Poor Separation check_rf Is Rf of product between 0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is there streaking or tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add Triethylamine to Mobile Phase or Use Alumina/Amine-Silica check_tailing->add_base Yes check_loading Was the column overloaded? check_tailing->check_loading No add_base->check_tailing reduce_load Reduce Sample Load check_loading->reduce_load Yes good_separation Good Separation check_loading->good_separation No reduce_load->good_separation

References

Identifying and characterizing impurities in Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. The information is designed to help identify and characterize potential impurities that may arise during the manufacturing process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common potential impurities I should be aware of during the synthesis of this compound?

A: Impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products.[1] Knowledge of the synthetic route is crucial for predicting potential impurities. A plausible synthetic pathway often involves the reduction of a nitro-precursor followed by selective Boc-protection of the aliphatic amine.

Below is a summary of potential process-related impurities.

Table 1: Potential Impurities and Their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Potential Origin
Starting Material-Related
1-chloro-2-methyl-2-(4-nitrophenyl)propaneStructure of 1-chloro-2-methyl-2-(4-nitrophenyl)propane215.66Incomplete reaction of the starting material.
2-methyl-2-(4-nitrophenyl)propan-1-amineStructure of 2-methyl-2-(4-nitrophenyl)propan-1-amine194.23Key intermediate; incomplete Boc-protection.
By-Products
Di-Boc Protected SpeciesStructure of Di-Boc Protected Species364.47Non-selective reaction of di-tert-butyl dicarbonate with both the aliphatic and aromatic amino groups.
Dimeric ImpurityStructure of a possible Dimeric Impurity510.70 (Example)Reaction between an intermediate and the final product or self-condensation under certain conditions.[2][3]
Reagent-Related
Di-tert-butyl dicarbonate (Boc₂O)Structure of Di-tert-butyl dicarbonate218.25Excess reagent from the Boc-protection step.[4]

Q2: I am observing a significant unknown peak in my HPLC chromatogram. How should I proceed with its identification?

A: A systematic approach is essential for identifying unknown impurities. The general workflow involves gathering preliminary data, forming a hypothesis, and confirming the structure through detailed analysis.[5][6]

The logical workflow below outlines the steps for characterization.

G cluster_start Initial Observation cluster_prelim Preliminary Analysis cluster_hypothesis Hypothesis Generation cluster_confirm Confirmation start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms uv Analyze UV Spectrum start->uv get_mw Obtain Molecular Weight (MW) lcms->get_mw hypo Hypothesize Structures (Based on MW, reactants, side reactions) uv->hypo get_mw->hypo isolate Isolate Impurity (Prep-HPLC) hypo->isolate If impurity > identification threshold nmr Structural Elucidation (1H, 13C, 2D NMR) isolate->nmr confirm_id Structure Confirmed nmr->confirm_id G start 2-Methyl-2-(4-nitrophenyl) propan-1-ol intermediate1 Intermediate A (e.g., Chloro-derivative) start->intermediate1 Step 1 (e.g., SOCl₂) imp_reagent Unreacted Starting Materials start->imp_reagent intermediate2 Intermediate B (Azide or Phthalimide) intermediate1->intermediate2 Step 2 (e.g., NaN₃) intermediate3 2-Methyl-2-(4-nitrophenyl) propan-1-amine intermediate2->intermediate3 Step 3 (Reduction) intermediate4 2-(4-Aminophenyl)-2- methylpropan-1-amine intermediate3->intermediate4 Step 4 (Nitro Reduction, e.g., H₂/Pd) final_product Tert-Butyl (2-(4-aminophenyl)- 2-methylpropyl)carbamate intermediate4->final_product Step 5 (Boc₂O, Base) imp_diboc Di-Boc Impurity intermediate4->imp_diboc Side Reaction imp_dimer Dimeric Impurities final_product->imp_dimer Side Reaction/ Degradation

References

Impact of solvent choice on Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols related to the synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is the selective Boc protection of the primary aliphatic amine in the presence of the less nucleophilic aromatic amine of the 4-(2-amino-2-methylpropyl)aniline starting material. Due to the higher basicity and nucleophilicity of the aliphatic amine, it is possible to achieve high selectivity under appropriate reaction conditions.

Q2: Which factors have the most significant impact on the selective Boc protection?

The choice of solvent, base, reaction temperature, and the stoichiometry of the Boc-anhydride are all critical factors. The solvent can influence the relative nucleophilicity of the two amine groups and the solubility of the starting material and reagents.

Q3: What are the common side products in this reaction?

Common side products include the di-Boc protected compound (where both the aliphatic and aromatic amines are protected), and unreacted starting material. Under certain conditions, urea formation can also occur, although this is less common with Boc-anhydride compared to other protecting group reagents.[1]

Q4: Can I protect the aromatic amine first?

While it is possible to protect the aromatic amine, it generally requires different reaction conditions, often involving activation of the aromatic amine or using a different protecting group strategy altogether. For selective Boc protection, targeting the more reactive aliphatic amine is the more common and direct approach. A method for the selective protection of aromatic amines in the presence of aliphatic amines involves using aqueous acetic acid and 1,4-dioxane at a controlled pH of 4.5, which leverages the difference in pKa values.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Mono-Boc Protected Product
Possible Cause Suggested Solution
Incomplete Reaction - Optimize Solvent: Switch to a solvent that better solubilizes the starting material. Aprotic polar solvents like THF, acetonitrile, or dioxane are often good choices. Alcoholic solvents like methanol can sometimes increase the reaction rate for aromatic amines, but selectivity for the aliphatic amine should be monitored.[3][4] - Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. - Increase Temperature: Gentle heating (e.g., to 40°C) can increase the reaction rate, but may also lead to the formation of side products.[3]
Poor Nucleophilicity of the Aliphatic Amine - Choice of Base: While this is a primary aliphatic amine and generally a good nucleophile, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing in the reaction. For weakly nucleophilic amines, a catalyst like 4-(dimethylaminopyridine) (DMAP) can be used, but this may reduce selectivity.[5]
Sub-optimal Reagent Stoichiometry - Boc-Anhydride Amount: Use a slight excess of di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.05-1.2 equivalents) to ensure complete conversion of the starting material. A large excess should be avoided to minimize di-protection.
Problem 2: Formation of Significant Amounts of Di-Boc Protected Side Product
Possible Cause Suggested Solution
Excessive Boc-Anhydride - Control Stoichiometry: Carefully control the amount of Boc₂O used (1.05-1.1 equivalents).
Reaction Conditions Too Forcing - Lower Temperature: Perform the reaction at room temperature or even 0°C to enhance selectivity. - Avoid DMAP: DMAP is a highly effective catalyst but can promote di-protection. If used, it should be in very small catalytic amounts (e.g., 0.01-0.05 equivalents).
Solvent Choice - Aprotic Solvents: Aprotic solvents like THF or DCM may favor mono-protection over more polar or protic solvents under carefully controlled conditions.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Byproducts - Column Chromatography: Flash column chromatography on silica gel is typically required to separate the mono-Boc product from the di-Boc byproduct and unreacted starting material. A gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) is often effective.
Residual Boc-Anhydride - Aqueous Work-up: During the work-up, washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze any remaining Boc₂O.

Data Presentation

Solvent System Typical Reaction Time Expected Yield (Mono-Boc) Selectivity (Mono:Di) Key Considerations
Dichloromethane (DCM) 2-6 hoursModerate to HighGoodGood solubility for many starting materials and reagents.
Tetrahydrofuran (THF) 2-8 hoursHighGood to ExcellentA common and effective solvent for Boc protections.
Acetonitrile (ACN) 1-4 hoursHighGoodCan sometimes accelerate the reaction.[3]
Methanol (MeOH) 1-3 hoursModerate to HighModerateCan enhance the rate of Boc protection, but may decrease selectivity.[4]
1,4-Dioxane 4-12 hoursHighGoodAnother effective aprotic solvent.
Water/Dioxane Mixture 4-16 hoursHighExcellentCan provide high selectivity, especially when pH is controlled.[2]
Solvent-Free < 1 hourHighModerate to GoodEnvironmentally friendly, but may require careful temperature control to avoid side reactions.[6]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection in Tetrahydrofuran (THF)

This protocol aims for high selectivity towards the primary aliphatic amine.

Materials:

  • 4-(2-amino-2-methylpropyl)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(2-amino-2-methylpropyl)aniline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material and Base in THF B Cool to 0°C A->B C Slowly Add Boc₂O Solution B->C D Warm to RT and Stir (4-8 hours) C->D E Monitor by TLC/LC-MS D->E F Solvent Removal E->F Reaction Complete G Dissolve in EtOAc F->G H Aqueous Wash (NaHCO₃, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Low Yield or Side Products? ly1 Check Reagent Stoichiometry (Boc₂O: 1.05-1.2 eq) start->ly1 Low Yield sp1 Reduce Boc₂O Stoichiometry (to ~1.05 eq) start->sp1 Di-Boc Product ly2 Increase Reaction Time ly1->ly2 ly3 Optimize Solvent for Solubility ly2->ly3 ly4 Increase Temperature (Carefully) ly3->ly4 sp2 Lower Reaction Temperature (e.g., 0°C) sp1->sp2 sp3 Avoid or Reduce DMAP Catalyst sp2->sp3

References

Strategies to minimize dimer formation in Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. It provides troubleshooting strategies and frequently asked questions to address common challenges, with a particular focus on minimizing dimer formation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis typically involves the selective N-protection of the primary aliphatic amine of 2-(4-aminophenyl)-2-methylpropan-1-amine with di-tert-butyl dicarbonate (Boc₂O). The key challenge is to achieve high selectivity for the more nucleophilic aliphatic amine over the aromatic amine.

Q2: Why is dimer formation a concern in this reaction?

A2: Dimer formation and other side products arise from the bifunctional nature of the starting material, which possesses two primary amine groups of differing reactivity. Potential side reactions include the formation of the di-Boc protected product, and urea-type or other dimeric impurities. These byproducts can complicate purification and reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction and identify the product and byproducts?

A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Characterization of the final product and impurities is typically performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The distinctive singlet from the nine protons of the tert-butyl group in ¹H NMR (around 1.4 ppm) is a clear indicator of successful Boc protection.[1]

Q4: What are the key differences in reactivity between the aliphatic and aromatic amine groups?

A4: Aliphatic amines are generally more basic and more nucleophilic than aromatic amines.[2] Consequently, the aliphatic amine in 2-(4-aminophenyl)-2-methylpropan-1-amine reacts faster with Boc₂O. This difference in reactivity is the basis for achieving selective mono-protection.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Mono-Boc Product and Significant Formation of Di-Boc Side-Product

Cause: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side-product, especially with primary amines.[3] It occurs when the initially formed mono-Boc product undergoes a second protection reaction.[3] Using a large excess of Boc₂O or reaction conditions that enhance the reactivity of the aromatic amine can lead to the formation of the di-Boc-protected byproduct.

Solutions:

StrategyDescriptionExpected Outcome
Stoichiometry Control Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the diamine.[3]Minimizes the availability of the protecting agent for the second, slower reaction with the aromatic amine.
Slow Addition Add the Boc₂O solution dropwise to the reaction mixture over an extended period.[4]Maintains a low concentration of Boc₂O, favoring the reaction with the more nucleophilic aliphatic amine.[4]
Lower Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Reduces the overall reaction rate, enhancing the difference in reactivity between the two amine groups.
Solvent Selection Use of protic solvents like methanol can enhance the rate of Boc protection for the primary amine.[3]May allow for the use of lower equivalents of Boc₂O.[3]
Problem 2: Formation of Dimeric Impurities

Cause: Dimeric impurities can form through several pathways. One plausible mechanism involves the in-situ formation of an isocyanate from the starting amine, which then reacts with another molecule of the amine or the mono-Boc product to form a urea-type dimer. This can be more prevalent under certain conditions, for instance, when using 4-(dimethylamino)pyridine (DMAP) as a catalyst at low temperatures.[3]

Solutions:

StrategyDescriptionExpected Outcome
Avoid DMAP if Possible For many primary aliphatic amines, the reaction proceeds efficiently without the need for DMAP.[3]Reduces the likelihood of forming the DMAP-Boc₂O adduct that can lead to isocyanate formation.[3]
Control of Reaction Temperature If a catalyst is necessary, running the reaction at room temperature or slightly elevated temperatures may be preferable to low temperatures where isocyanate formation can be favored.[3]Minimizes the formation of isocyanate and subsequent urea-type dimers.
pH Control Maintaining a slightly acidic pH can protonate the more basic aliphatic amine, but this is generally used to favor protection of the aromatic amine and may not be suitable here. However, avoiding strongly basic conditions is recommended.Reduces the concentration of the free amine available to react with any isocyanate formed.
Purification Dimeric impurities often have significantly different polarity compared to the mono-Boc product and can be removed by column chromatography.Isolation of the pure desired product.

Experimental Protocols

General Protocol for Selective Mono-Boc Protection

This protocol is a general guideline and may require optimization for your specific setup.

  • Dissolve the Substrate: Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Cool the Mixture: Cool the solution to 0 °C in an ice bath.

  • Prepare Boc₂O Solution: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent.

  • Slow Addition: Add the Boc₂O solution dropwise to the stirred amine solution over 1-2 hours.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Selective Protonation to Enhance Mono-Protection

This method can be highly effective for achieving mono-protection of diamines.[3][4]

  • Dissolve the Substrate: Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1 equivalent) in methanol.

  • Protonation: Cool the solution to 0 °C and add one equivalent of a solution of HCl in methanol dropwise. Stir for 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 1-3 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous layer to >12 with NaOH.

  • Extraction: Extract the product with dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mono-Boc protected product.

Visualizations

Reaction_Pathway Diamine 2-(4-aminophenyl)-2-methylpropan-1-amine MonoBoc This compound (Desired Product) Diamine->MonoBoc + Boc₂O (Selective) Dimer Urea-type Dimer (Side Product) Diamine->Dimer + Isocyanate Intermediate Boc2O Boc₂O DiBoc Di-Boc Product (Side Product) MonoBoc->DiBoc + Boc₂O (Excess)

Caption: Reaction pathway for the Boc protection of 2-(4-aminophenyl)-2-methylpropan-1-amine.

Troubleshooting_Logic Start Reaction Issue LowYield Low Yield of Mono-Boc Product? Start->LowYield DimerFormation Dimer Formation? LowYield->DimerFormation No Stoichiometry Check Boc₂O Stoichiometry LowYield->Stoichiometry Yes Catalyst Avoid DMAP if possible DimerFormation->Catalyst Yes SlowAddition Implement Slow Addition Stoichiometry->SlowAddition LowTemp Lower Reaction Temperature SlowAddition->LowTemp TempControl Control Temperature Catalyst->TempControl

Caption: Troubleshooting decision tree for optimizing the reaction.

References

Validation & Comparative

Comparative NMR Analysis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data alongside experimental data from structurally similar molecules. This comparative approach allows for the elucidation of key structural features and provides a valuable reference for researchers working with related compounds.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. This guide focuses on the ¹H and ¹³C NMR analysis of this compound. Predicted spectral data for the target molecule is compared with experimental data from two key structural analogs: tert-Butyl (4-aminophenyl)carbamate and 4-Isopropylaniline. The comparison highlights the characteristic chemical shifts and coupling patterns that are crucial for identifying the structural motifs within this class of compounds. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided, along with visualizations of the molecular structure and a typical experimental workflow.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its structural analogs. The predictions are based on established NMR prediction algorithms and analysis of the experimental data of related structures.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundSignal AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH ₃)₂~1.30s6H
-C(CH ₃)₃ (Boc)~1.45s9H
-CH ₂-NHBoc~3.15s2H
-NH~3.60 (broad)br s2H
-NH -Boc~4.50 (broad)br s1H
Ar-H (ortho to -NH₂)~6.65d, J ≈ 8.5 Hz2H
Ar-H (meta to -NH₂)~7.10d, J ≈ 8.5 Hz2H
tert-Butyl (4-aminophenyl)carbamate *-C(CH ₃)₃ (Boc)1.50s9H
-NH3.20 (broad)br s2H
-NH -Boc6.30 (broad)br s1H
Ar-H (ortho to -NH₂)6.64d, J = 8 Hz2H
Ar-H (meta to -NH₂)7.13d, J = 8 Hz2H
4-Isopropylaniline -CH(CH ₃)₂1.22d, J = 6.9 Hz6H
-CH (CH₃)₂2.82sept, J=6.9 Hz1H
-NH3.57 (broad)br s2H
Ar-H (ortho to -NH₂)6.64d, J = 8.4 Hz2H
Ar-H (meta to -NH₂)7.04d, J = 8.4 Hz2H

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundSignal AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound -C(C H₃)₂~25.0
-C (CH₃)₃ (Boc)~28.4
-C (CH₃)₂-Ar~40.0
-C H₂-NHBoc~50.0
-C (CH₃)₃ (Boc)~79.5
Ar-C (ortho to -NH₂)~115.0
Ar-C (meta to -NH₂)~128.0
Ar-C -C(CH₃)₂~138.0
Ar-C -NH₂~145.0
-NH-C =O (Boc)~156.0
tert-Butyl (4-aminophenyl)carbamate *-C (CH₃)₃ (Boc)28.40
-C (CH₃)₃ (Boc)80.01
Ar-C (ortho to -NH₂)115.62
Ar-C (meta to -NH₂)120.91
Ar-C -NHBoc129.71
Ar-C -NH₂142.38
-NH-C =O (Boc)153.34
4-Isopropylaniline -CH(C H₃)₂24.3
-C H(CH₃)₂33.1
Ar-C (ortho to -NH₂)115.0
Ar-C (meta to -NH₂)127.0
Ar-C -CH(CH₃)₂138.8
Ar-C -NH₂144.5

Structural Assignment and Key NMR Correlations

The chemical structure of this compound with atom numbering for NMR assignment is presented below. Key predicted ¹H-¹³C correlations are also illustrated, providing a guide for 2D NMR spectral analysis.

Caption: Chemical structure of this compound.

Caption: Predicted key ¹H-¹³C NMR correlations for this compound.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for N-Boc protected amines is provided below.

1. Sample Preparation

  • Weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

2. ¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3. ¹³C NMR Acquisition

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm (centered around 100 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Experimental Workflow

The logical sequence for the NMR analysis of a novel compound like this compound is outlined in the following workflow diagram.

A Sample Preparation (Dissolution in CDCl₃) B ¹H NMR Acquisition (1D Spectrum) A->B C ¹³C NMR Acquisition (1D Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Referencing (to residual solvent peak) D->E F 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F G (Optional) 2D NMR Acquisition (COSY, HSQC, HMBC) F->G I Structure Elucidation / Confirmation F->I H 2D Spectral Analysis (Correlation of signals) G->H H->I

Caption: General workflow for NMR analysis of organic compounds.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By presenting predicted data alongside experimental data of structural analogs, researchers can gain valuable insights into the key spectral features of this compound. The provided experimental protocols and workflow diagrams serve as a practical resource for obtaining and interpreting high-quality NMR data for this and related molecules, aiding in the unambiguous confirmation of their chemical structures.

A Comparative Guide to the Mass Spectrometry Analysis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its related derivatives. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally similar molecules and general principles of mass spectrometry to predict its fragmentation patterns and compare them with relevant alternatives.

Introduction to the Analyte

This compound is a chemical compound with the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.37 g/mol .[1][2] It features a tert-butoxycarbonyl (Boc) protecting group on an amine, a structure commonly encountered in organic synthesis and drug development. The presence of the aromatic amine and the bulky carbamate group dictates its characteristic behavior in mass spectrometry.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) and Electron Ionization (EI), is expected to be dominated by the lability of the Boc protecting group.[3][4][5]

Key Predicted Fragmentation Pathways:

  • Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the neutral loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate, which can then readily decarboxylate.[4][5]

  • Formation of the Tert-Butyl Cation: Cleavage of the ether bond in the carbamate can lead to the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57.[5]

  • Loss of the Entire Boc Group: The complete loss of the Boc group (C₅H₉O₂, 101 Da) can occur, resulting in the protonated parent amine.

  • McLafferty-type Rearrangement: A McLafferty-like rearrangement can also be a possible fragmentation pathway for Boc-protected amines, potentially leading to a neutral loss of 56 Da.[6]

The following diagram illustrates the predicted primary fragmentation pathways for this compound in positive ion mode mass spectrometry.

Predicted ESI Fragmentation of this compound parent [M+H]⁺ m/z 265.19 frag1 [M+H - C₄H₈]⁺ m/z 209.13 parent->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z 164.15 parent->frag2 - C₅H₉O₂ frag3 [C₄H₉]⁺ m/z 57.07 parent->frag3 frag4 [M+H - C₄H₈ - CO₂]⁺ m/z 165.13 frag1->frag4 - CO₂

Caption: Predicted ESI fragmentation pathways.

Comparison with Structurally Related Compounds

To provide a comprehensive analysis, the predicted mass spectrometric behavior of this compound is compared with its parent amine, phentermine, and another Boc-protected aromatic amine, tert-butyl (4-aminophenyl)carbamate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compound C₁₅H₂₄N₂O₂264.37[1][2]Predicted: [M+H]⁺ at 265.19, 209.13 ([M+H - C₄H₈]⁺), 164.15 ([M+H - C₅H₉O₂]⁺), 57.07 ([C₄H₉]⁺)
Phentermine C₁₀H₁₅N149.23[7][M+H]⁺ at 150.13, 91.05 ([C₇H₇]⁺, tropylium ion), 65.04 ([C₅H₅]⁺)[8]
Tert-Butyl (4-aminophenyl)carbamate C₁₁H₁₆N₂O₂208.26[M]⁺ at 208.12, 152.09 ([M - C₄H₈]⁺), 108.08 ([M - C₅H₈O₂]⁺), 57.07 ([C₄H₉]⁺)

Experimental Protocols

While a specific protocol for the target analyte is not publicly available, the following methodologies for related compounds can be adapted.

LC-MS/MS Method for Boc-Protected Aromatic Amines

This protocol is a general approach for the analysis of Boc-protected amines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific transitions of interest.

The following diagram outlines the general workflow for LC-MS/MS analysis.

General LC-MS/MS Workflow sample Sample Preparation (e.g., Dilution, Extraction) lc LC Separation (Reversed-Phase) sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Quadrupole 2 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Analysis detector->data

Caption: A typical workflow for LC-MS/MS analysis.

GC-MS Method for Amphetamine-Related Compounds

For the analysis of the parent amine or after deprotection of the Boc group, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Derivatization may be necessary to improve chromatographic properties.[9]

Sample Preparation:

  • Deprotection (if necessary): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA).[3]

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.

  • Derivatization (optional): Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or pentafluorobenzoyl chloride (PFBCl) can improve volatility and chromatographic peak shape.[9]

GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Split/splitless injector.

  • Oven Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure good separation of analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

The logical relationship for deciding on a suitable analytical method is presented below.

Method Selection Logic start Analyte Properties lcms LC-MS/MS start->lcms Thermally Labile or Non-volatile gcms GC-MS start->gcms Volatile and Thermally Stable derivatization Derivatization Required? gcms->derivatization Poor Peak Shape or Volatility

Caption: Decision tree for analytical method selection.

Conclusion

The mass spectrometry analysis of this compound is predicted to be characterized by the facile fragmentation of the Boc protecting group. By comparing its expected fragmentation pattern with that of its parent amine, phentermine, and other related structures, a robust analytical method can be developed for its identification and quantification. The choice between LC-MS/MS and GC-MS will depend on the specific analytical needs, with LC-MS/MS being more suitable for the direct analysis of the intact molecule and GC-MS being a powerful tool for the analysis of the parent amine after deprotection. The experimental protocols provided offer a solid starting point for method development for this and structurally similar compounds.

References

A Comparative Guide to the Efficacy of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and Other Boc-Protected Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and pharmaceuticals. Its widespread use stems from its stability under a range of conditions and its facile removal under acidic protocols. However, the efficiency of both the protection (N-Boc formation) and deprotection steps can be significantly influenced by the steric and electronic nature of the aniline substrate. This guide provides a comprehensive comparison of the efficacy of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a sterically hindered aniline derivative, with other Boc-protected anilines possessing varied structural features. The presented data, experimental protocols, and mechanistic visualizations aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Introduction to Boc-Protected Anilines

The protection of anilines as their N-Boc carbamates is a common tactic to moderate their reactivity and prevent unwanted side reactions. The gem-dimethyl group in this compound introduces significant steric bulk adjacent to the phenyl ring, which can impact the kinetics and yields of both the protection and deprotection reactions. This guide will compare its performance against a selection of other Boc-protected anilines, including those with minimal steric hindrance (N-Boc-aniline), moderate steric hindrance (N-Boc-2,6-diisopropylaniline), and varying electronic properties (N-Boc-4-chloroaniline and N-Boc-4-methoxyaniline).

Comparative Data on N-Boc Protection of Anilines

The introduction of the Boc group onto an aniline nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base or a catalyst. The following table summarizes the reaction conditions and yields for the N-Boc protection of various anilines, highlighting the impact of steric hindrance and electronic effects.

Aniline DerivativeReagents and ConditionsReaction TimeYield (%)Reference
Aniline(Boc)₂O, Amberlite-IR 120, Solvent-free, RT1 min99%
4-Chloroaniline(Boc)₂O, Amberlite-IR 120, Solvent-free, RT1 min95%
4-Methoxyaniline(Boc)₂O, Et₃N, CH₂Cl₂12 h95%
2,6-Diisopropylaniline(Boc)₂O, DMAP, CH₂Cl₂24 h100%[1]
2-(4-aminophenyl)-2-methylpropan-1-amine(precursor to the title compound)(Boc)₂O, Water:Acetone (9.5:0.5), RT8-12 minHigh (not specified)[2]

Comparative Data on N-Boc Deprotection of Anilines

The removal of the Boc group is most commonly accomplished using strong acids. The stability of the Boc group and the ease of its cleavage are highly dependent on the structure of the aniline.

Boc-Protected AnilineReagents and ConditionsReaction TimeYield (%)Reference
N-Boc-anilineOxalyl chloride, MeOH, RT0.5 h80%[2]
N-Boc-4-chloroanilineH-BEA zeolite, THF, 140 °C, Continuous flow< 1 minHigh (sustained)[3]
N-Boc-4-methoxyanilineOxalyl chloride, MeOH, RT1-4 h>70%[1][2]
N-Boc-2,6-diisopropylanilineOxalyl chloride, MeOH, RT-78%[1]

Note: Specific deprotection data for this compound was not found in the comparative studies searched.

Experimental Protocols

General Procedure for N-Boc Protection of Anilines (Catalyst-Free, Water-Mediated)[3]
  • To a 50 mL round-bottom flask containing 9.5 mL of distilled water and 0.5 mL of acetone, add 1 mmol of the aniline derivative.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution/suspension.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 8-12 minutes).

  • Add dichloromethane (5 mL) to the reaction mixture and stir.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., CH₂Cl₂/MeOH, 9:1) to afford the pure N-Boc protected aniline.

General Procedure for N-Boc Deprotection of Anilines (Oxalyl Chloride in Methanol)[2][3]
  • Dissolve the N-Boc protected aniline (1 equivalent) in methanol at room temperature.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for the time indicated in the comparative data table (typically 0.5 - 4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline (R-NH2) BocAniline N-Boc-Aniline Aniline->BocAniline Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->BocAniline tBuOH tert-Butanol BocAniline->tBuOH Elimination CO2 Carbon Dioxide BocAniline->CO2 Elimination

Caption: Mechanism of N-Boc protection of an aniline.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAniline N-Boc-Aniline ProtonatedBoc Protonated Carbamate BocAniline->ProtonatedBoc Protonation Acid Acid (e.g., TFA, HCl) Acid->ProtonatedBoc CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation Aniline Aniline (R-NH2) CarbamicAcid->Aniline Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Deprotonation

Caption: Acid-catalyzed deprotection of an N-Boc-aniline.

Experimental_Workflow Start Start: Boc-Protected Aniline Reaction Deprotection Reaction (e.g., Acidic Conditions) Start->Reaction Quench Quench Reaction (e.g., NaHCO3 solution) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Final Product: Deprotected Aniline Purification->Product

Caption: General experimental workflow for N-Boc deprotection.

Discussion

The efficacy of N-Boc protection and deprotection is a delicate interplay of steric and electronic factors.

Steric Hindrance: As evidenced by the successful protection of the highly hindered 2,6-diisopropylaniline, the N-Boc protection reaction can often tolerate significant steric bulk, albeit sometimes requiring longer reaction times or the use of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[1] For a substrate like this compound, the gem-dimethyl group is not directly on the aromatic ring, which may lessen its steric impact on the nitrogen's nucleophilicity compared to ortho-substituted anilines. The high yield reported for the precursor amine under aqueous conditions suggests that steric hindrance may not be a major impediment to the protection step.[2]

Conversely, steric hindrance can significantly affect the rate of acid-catalyzed deprotection. The approach of the acid to the carbamate oxygen and the subsequent fragmentation can be slowed by bulky substituents near the nitrogen atom. While specific kinetic data for this compound is unavailable, it is reasonable to infer that its deprotection might require more forcing conditions (higher acid concentration or elevated temperatures) compared to unhindered anilines.

Electronic Effects: The electronic nature of the aniline ring plays a crucial role. Electron-withdrawing groups (e.g., -Cl) decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the protection reaction. However, during deprotection, these groups can destabilize the protonated intermediate, potentially facilitating cleavage. Conversely, electron-donating groups (e.g., -OCH₃) enhance the nucleophilicity of the nitrogen, favoring the protection step, but may stabilize the protonated carbamate, thus retarding deprotection.

Conclusion

The selection of reaction conditions for the introduction and removal of the Boc group on anilines requires careful consideration of the substrate's steric and electronic properties. While this compound possesses a sterically demanding substituent, the available data on related compounds suggests that efficient N-Boc protection is achievable. The deprotection of this compound is likely to be more challenging than for simple anilines and may necessitate harsher acidic conditions.

This guide provides a framework for comparing the efficacy of different Boc-protected anilines. For novel or particularly challenging substrates, it is recommended to perform small-scale screening experiments to determine the optimal reaction conditions. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Comparative Analysis of X-ray Crystallography for Tert-Butyl Carbamate Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural elucidation of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate derivatives and related compounds.

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount to understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. While X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement of a molecule, a comprehensive analytical approach often involves complementary techniques. This guide provides a comparative overview of X-ray crystallography and alternative analytical methods for the characterization of this compound and its derivatives, which are key intermediates in the synthesis of various pharmaceutical compounds.

Due to the limited availability of public X-ray crystallography data for this compound, this guide will leverage data from a closely related analogue, Tert-Butyl (2-aminophenyl)carbamate, for which crystallographic information is available. This allows for a practical comparison of the insights gained from X-ray diffraction with those from other analytical techniques.

X-ray Crystallography: A Definitive Look at Molecular Architecture

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. A recent study identified a new polymorph of tert-butyl (2-aminophenyl)carbamate, highlighting the technique's power in discerning subtle structural variations.[1][2]

Crystallographic Data Comparison

The crystallographic data for the two known polymorphs of Tert-Butyl (2-aminophenyl)carbamate are summarized below, offering a glimpse into the detailed structural information that can be obtained.

ParameterPolymorph IPolymorph II
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/n
Z' 12
Key Hydrogen Bonds N—H⋯ON—H⋯N and N—H⋯O
Dimensionality of H-bonding Network One-dimensionalTwo-dimensional
Reference Singh et al. (2014)Coles et al. (2024)[2]
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, as illustrated below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Tert-Butyl (2-aminophenyl)carbamate Purification Purification by Recrystallization Synthesis->Purification Solvent Selection of Appropriate Solvent System Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Mounting Crystal Mounting Evaporation->Mounting Diffractometer Data Collection on a Diffractometer Mounting->Diffractometer Solution Structure Solution (e.g., direct methods) Diffractometer->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis Refinement->Validation

Workflow for Single-Crystal X-ray Crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled structural detail, other analytical techniques are indispensable for routine analysis, purity assessment, and characterization in solution.[3][4][5] These methods are often faster, require less sample, and do not necessitate crystalline material.

Comparison of Analytical Techniques

The following table compares X-ray crystallography with other common analytical techniques used in pharmaceutical development.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D molecular structure, stereochemistry, polymorphismUnambiguous structural determinationRequires single crystals, time-consuming
NMR Spectroscopy Connectivity, chemical environment of nuclei, solution-state conformationNon-destructive, provides information on dynamicsLower resolution than crystallography, complex spectra for large molecules
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementDoes not provide stereochemical information
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of mixturesHigh resolution, quantitative, adaptableDoes not provide structural information directly
Infrared (IR) Spectroscopy Functional groups presentFast, non-destructive, good for initial characterizationProvides limited structural detail
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of carbamate derivatives would involve the following steps:

  • Sample Preparation: Dissolve a known amount of the this compound derivative in a suitable solvent, such as acetonitrile or methanol.

  • Chromatographic System: Utilize a reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Quantification: A calibration curve is generated using standards of known concentration to determine the purity of the sample.

Integrated Analytical Workflow in Drug Development

In a typical drug development pipeline, these analytical techniques are used in a complementary fashion to ensure the quality and consistency of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

drug_development_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification_analysis Purification & Purity Assessment cluster_structural_elucidation Structural Confirmation Synthesis Synthesis of Carbamate Derivative TLC Thin Layer Chromatography (TLC) Synthesis->TLC IR IR Spectroscopy Synthesis->IR Purification Column Chromatography or Recrystallization TLC->Purification IR->Purification HPLC HPLC for Purity & Quantification Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry NMR->MS Xray X-ray Crystallography (if crystalline) MS->Xray for definitive structure

Integrated Analytical Workflow for Compound Characterization.

Conclusion

The structural elucidation of pharmaceutical intermediates like this compound derivatives relies on a multi-faceted analytical approach. While X-ray crystallography provides the most definitive structural information, techniques such as NMR, MS, and HPLC are essential for routine analysis, purity control, and understanding the behavior of these molecules in solution. The judicious application of these complementary methods is crucial for accelerating drug discovery and development timelines while ensuring the highest standards of quality and safety.

References

Biological Activity of Compounds from Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of published research on the synthesis and biological activity screening of compounds directly derived from Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. While this specific starting material is commercially available, it does not appear to have been utilized as a scaffold for the development of novel bioactive molecules in publicly accessible studies. Therefore, a direct comparison guide as requested cannot be constructed at this time.

This guide will, however, provide a comparative framework using a structurally related series of compounds derived from tert-butyl 2-aminophenylcarbamate. This will serve as an illustrative example of the methodologies and data presentation pertinent to the biological screening of novel chemical entities. We will detail the experimental protocols for assessing anti-inflammatory activity, present hypothetical comparative data, and outline relevant signaling pathways. This information is intended to be a valuable resource for researchers interested in initiating studies on derivatives of this compound.

Comparison with an Alternative Compound Series: Derivatives of tert-butyl 2-aminophenylcarbamate

A study by Bhookya et al. (2017) describes the synthesis and in vivo anti-inflammatory activity of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.[1][2] These compounds, while originating from a different, though structurally analogous, carbamate-protected diamine, provide a relevant case study. The primary biological activity evaluated was their ability to reduce inflammation in a carrageenan-induced rat paw edema model.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected derivatives from the aforementioned study, compared against the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. The data is presented as the percentage of edema inhibition at a specific time point after administration.

Compound IDStructurePercentage Inhibition of Edema (%) at 3h
4a tert-butyl 2-(4-fluorobenzamido)phenylcarbamate54.13
4i tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate54.24
Indomethacin (Standard Drug)58.70

Data extracted from Bhookya et al., 2017.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo and in vitro anti-inflammatory assays that could be employed for screening compounds derived from this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats (150-180 g) are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.

  • Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline or a suspension agent).

  • Induction of Edema: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Stimulated Macrophages

This cell-based assay is used to screen for compounds that can suppress the inflammatory response in immune cells.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

    • Nitric Oxide (NO) Assay: The Griess reagent is used to quantify the amount of nitrite, a stable product of NO, in the supernatant.

    • Cytokine Assays (TNF-α, IL-6): Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentration of these cytokines.

  • Data Analysis: The ability of the test compounds to inhibit the production of these inflammatory mediators is compared to the LPS-only treated control. IC50 values (the concentration of the compound that causes 50% inhibition) are often calculated.

Mandatory Visualizations

Experimental Workflow for In Vivo Anti-inflammatory Screening

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Data Collection and Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement->Calculation of Edema Inhibition Statistical Analysis Statistical Analysis Calculation of Edema Inhibition->Statistical Analysis

Caption: Workflow for carrageenan-induced rat paw edema assay.

Signaling Pathway: NF-κB in Inflammation

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Head-to-head comparison of different synthetic routes to Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry. This guide provides a head-to-head comparison of plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

Two primary synthetic routes have been evaluated for the preparation of this compound.

  • Route 1: The Nitrile Alkylation Pathway. This route commences with the alkylation of a substituted 4-nitrophenylacetonitrile, followed by reduction of both the nitrile and nitro functionalities, and concludes with the selective Boc-protection of the primary aliphatic amine.

  • Route 2: The Ritter Reaction Pathway. This alternative approach utilizes a Ritter reaction on a substituted styrenyl precursor to introduce the acetamide functionality, which is subsequently hydrolyzed. The synthesis is completed by the reduction of the nitro group and final Boc-protection.

This guide will delve into the detailed experimental procedures for each route, presenting a comparative analysis of their respective yields, advantages, and disadvantages.

Comparative Data of Synthetic Routes

ParameterRoute 1: Nitrile Alkylation PathwayRoute 2: Ritter Reaction Pathway
Starting Materials 4-Nitrophenylacetonitrile, Methylating Agent1-Methyl-1-(4-nitrophenyl)ethene
Key Intermediates 2-Methyl-2-(4-nitrophenyl)propanenitrile, 2-(4-Aminophenyl)-2-methylpropan-1-amineN-(2-(4-nitrophenyl)-2-methylpropyl)acetamide
Overall Yield ModeratePotentially higher, but requires specific precursor
Number of Steps 34
Reagent Hazards Strong bases, reducing agents (e.g., LiAlH4 or H2/catalyst)Strong acids, potentially hazardous isocyanates if not managed well
Scalability GoodModerate to Good
Purification Multiple chromatographic purifications may be necessaryChromatographic purification is likely required for intermediates

Route 1: The Nitrile Alkylation Pathway

This synthetic approach builds the carbon skeleton through the alkylation of a nitrile, followed by reduction and protection steps.

Logical Workflow for Route 1

Route 1 Workflow A 4-Nitrophenylacetonitrile B Alkylation A->B C 2-Methyl-2-(4-nitrophenyl)propanenitrile B->C D Reduction C->D E 2-(4-Aminophenyl)-2-methylpropan-1-amine D->E F Boc Protection E->F G This compound F->G

Caption: Workflow for the Nitrile Alkylation Pathway.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Methyl-2-(4-nitrophenyl)propanenitrile

A method for the methylation of 4-nitrophenylacetonitrile involves gas-phase catalytic methylation.[1]

  • Reagents: 4-Nitrophenylacetonitrile, Dimethyl carbonate (DMC), NaY zeolite catalyst.

  • Procedure: A vapor mixture of 4-nitrophenylacetonitrile and dimethyl carbonate (1:20 molar ratio) is passed over a bed of NaY zeolite catalyst at a temperature of 220-250°C.

  • Work-up: The product is collected by condensation of the exit stream. Purification is achieved by fractional distillation under reduced pressure or column chromatography.

  • Yield: Data not available in the provided search results.

Step 2: Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-amine

The simultaneous reduction of the nitrile and nitro groups can be achieved by catalytic hydrogenation.

  • Reagents: 2-Methyl-2-(4-nitrophenyl)propanenitrile, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol.

  • Procedure: 2-Methyl-2-(4-nitrophenyl)propanenitrile is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be performed by column chromatography or crystallization of a salt.

  • Yield: High yields are generally expected for this type of reduction.

Step 3: Synthesis of this compound

The final step is the selective Boc protection of the primary aliphatic amine.

  • Reagents: 2-(4-Aminophenyl)-2-methylpropan-1-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: To a solution of 2-(4-aminophenyl)-2-methylpropan-1-amine and triethylamine (1.1 equivalents) in dichloromethane at 0°C, a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC.[2][3]

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

  • Yield: Typically high, often exceeding 90%.[2]

Route 2: The Ritter Reaction Pathway

This route introduces the nitrogen functionality via a Ritter reaction, a powerful method for the formation of N-alkyl amides.

Logical Workflow for Route 2

Route 2 Workflow A 1-Methyl-1-(4-nitrophenyl)ethene B Ritter Reaction A->B C N-(2-(4-nitrophenyl)-2-methylpropyl)acetamide B->C D Hydrolysis C->D E 2-(4-Nitrophenyl)-2-methylpropan-1-amine D->E F Reduction E->F G 2-(4-Aminophenyl)-2-methylpropan-1-amine F->G H Boc Protection G->H I This compound H->I

References

Spectroscopic comparison of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its precursors offers crucial insights for researchers and professionals in drug development. This guide provides a comprehensive analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for the target molecule and its key synthetic intermediates, facilitating a deeper understanding of their structural transformations.

The synthesis of this compound, a valuable building block in pharmaceutical synthesis, typically proceeds through a multi-step pathway. This journey involves the transformation of functional groups, which can be meticulously tracked using various spectroscopic techniques. By comparing the spectra of the final product with its precursors, we can confirm the success of each synthetic step and ensure the purity and identity of the compounds.

The Synthetic Pathway: A Visual Representation

The logical progression from the starting material to the final product is a cornerstone of synthetic chemistry. The following diagram illustrates the proposed synthetic route, highlighting the key transformations.

G cluster_0 Synthesis Pathway 2-methyl-2-(4-nitrophenyl)propan-1-ol 2-methyl-2-(4-nitrophenyl)propan-1-ol 2-methyl-1-(4-nitrophenyl)propan-2-amine 2-methyl-1-(4-nitrophenyl)propan-2-amine 2-methyl-2-(4-nitrophenyl)propan-1-ol->2-methyl-1-(4-nitrophenyl)propan-2-amine Amine Formation Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate 2-methyl-1-(4-nitrophenyl)propan-2-amine->Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate Boc Protection This compound This compound Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate->this compound Nitro Reduction

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Data at a Glance: A Comparative Table

The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a direct and objective comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H Stretch (Amine/Amide)C-H Stretch (Aliphatic)C=O Stretch (Carbamate)N-O Stretch (Nitro)Aromatic C=C Stretch
Precursor 1: 2-methyl-2-(4-nitrophenyl)propan-1-ol-2850-3000-~1520, ~1350~1600, ~1475
Precursor 2: 2-methyl-1-(4-nitrophenyl)propan-2-amine~3300-34002850-3000-~1520, ~1350~1600, ~1475
Precursor 3: Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate~33502850-3000~1690~1520, ~1350~1600, ~1475
Final Product: this compound~3300-3400, ~33502850-3000~1690-~1600, ~1515

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundAromatic Protons-CH₂--C(CH₃)₂--NH₂ / -NH-t-Butyl
Precursor 1: 2-methyl-2-(4-nitrophenyl)propan-1-ol~7.5, ~8.2~3.7~1.3--
Precursor 2: 2-methyl-1-(4-nitrophenyl)propan-2-amine~7.4, ~8.1~2.9~1.2~1.5 (br)-
Precursor 3: Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate~7.5, ~8.2~3.2~1.3~5.0 (br)~1.4
Final Product: this compound~6.6, ~7.0~3.0~1.2~3.6 (br), ~4.8 (br)~1.4

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundAromatic Carbons-CH₂--C(CH₃)₂-C=O (Carbamate)t-Butyl (C/CH₃)
Precursor 1: 2-methyl-2-(4-nitrophenyl)propan-1-ol~123, ~128, ~147, ~150~70~25, ~40--
Precursor 2: 2-methyl-1-(4-nitrophenyl)propan-2-amine~123, ~129, ~146, ~149~50~28, ~50--
Precursor 3: Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate~123, ~129, ~147, ~150~55~25, ~58~155~79, ~28
Final Product: this compound~115, ~129, ~135, ~145~55~25, ~57~156~79, ~28

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Precursor 1: 2-methyl-2-(4-nitrophenyl)propan-1-ol195177 ([M-H₂O]⁺), 149, 133, 103
Precursor 2: 2-methyl-1-(4-nitrophenyl)propan-2-amine194179 ([M-CH₃]⁺), 148, 132, 106
Precursor 3: Tert-Butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate294238 ([M-C₄H₈]⁺), 194, 178, 148, 57
Final Product: this compound264208 ([M-C₄H₈]⁺), 164, 148, 106, 57

Experimental Protocols: The "How-To" for Spectroscopic Analysis

Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and typically required 1024 scans for adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) was used at a standard energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Deciphering the Spectra: A Logical Workflow

The interpretation of spectroscopic data follows a logical progression, starting from the identification of key functional groups and culminating in the complete structural elucidation of the molecule.

G cluster_0 Spectroscopic Analysis Workflow IR Spectroscopy IR Spectroscopy Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification Provides Preliminary Structure Preliminary Structure Functional Group Identification->Preliminary Structure ¹H NMR Spectroscopy ¹H NMR Spectroscopy Proton Environment & Connectivity Proton Environment & Connectivity ¹H NMR Spectroscopy->Proton Environment & Connectivity Reveals Proton Environment & Connectivity->Preliminary Structure ¹³C NMR Spectroscopy ¹³C NMR Spectroscopy Carbon Skeleton Carbon Skeleton ¹³C NMR Spectroscopy->Carbon Skeleton Determines Carbon Skeleton->Preliminary Structure Mass Spectrometry Mass Spectrometry Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Confirms Final Structure Elucidation Final Structure Elucidation Molecular Weight & Fragmentation->Final Structure Elucidation Verifies Preliminary Structure->Final Structure Elucidation

Caption: A logical workflow for the structural elucidation of organic molecules using a combination of spectroscopic techniques.

By systematically applying these spectroscopic methods and workflows, researchers can confidently track the synthesis of this compound, ensuring the integrity of each intermediate and the final product. This detailed comparative analysis serves as a valuable resource for quality control and process optimization in the development of new pharmaceutical agents.

A Comparative Guide to Coupling Reagents for Amide Bond Formation with Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process. The choice of coupling reagent can significantly impact reaction yield, time, and purity, especially when working with sterically hindered or electronically deactivated amines such as Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. This guide provides an objective comparison of the performance of three widely used coupling reagents—HATU, EDC/HOBt, and T3P—supported by experimental data from studies on structurally similar anilines.

Performance Overview

The selection of an optimal coupling reagent is contingent on balancing reactivity, cost, and ease of workup. While direct comparative data for this compound is limited in publicly available literature, performance can be effectively extrapolated from studies on other substituted anilines.

Coupling ReagentActivating SpeciesTypical YieldKey AdvantagesKey Disadvantages
HATU OAt-active esterHighHigh reactivity, fast reaction times, low epimerization.[1] Effective for sterically hindered substrates.Higher cost, potential for side reactions if used in excess.[2]
EDC/HOBt HOBt-active esterModerate to HighCost-effective, water-soluble byproducts for easy removal.[1]Can be sluggish with electron-deficient amines, risk of rearrangement without HOBt.
T3P® Mixed anhydrideHighLow toxicity, water-soluble byproducts, low epimerization.[3]Requires a base, can be less effective for highly sterically demanding couplings compared to HATU.

Quantitative Performance Data with a Structurally Similar Aniline

A study on the amide coupling of 4-amino-N-(4-methoxybenzyl)benzamide, an aniline derivative, with Boc-protected valine provides a direct comparison between HATU and various EDC-based conditions.[4]

EntryCoupling Reagent(s)BaseSolventTime (h)Yield (%)
1HATUDIPEADMF538
2EDC, DMAP, HOBt (cat.)DIPEAAcetonitrile4872
3EDC, DMAPDIPEAAcetonitrile4211
4EDC (2 equiv), DMAPDIPEAAcetonitrile4219
5EDC, HOBtEt3NDichloroethane48Trace

Data sourced from a study on a structurally similar aniline derivative.[4]

Experimental Protocols

Below are generalized experimental protocols for amide bond formation using HATU, EDC/HOBt, and T3P. These should be optimized for the specific carboxylic acid being coupled with this compound.

Protocol 1: HATU-Mediated Coupling
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling
  • To a solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling
  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., ethyl acetate or THF), add a suitable base such as pyridine or triethylamine (3.0 eq).

  • Add T3P® (50% solution in a suitable solvent, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine to remove the water-soluble byproducts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Workflows

Experimental Workflow

The general workflow for the synthesis and purification of the amide product is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid and Amine add_reagents Add Coupling Reagent and Base start->add_reagents react Stir at RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Product

General experimental workflow for amide coupling.

HATU Reaction Mechanism

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine.

HATU_Mechanism Carboxylic Acid Carboxylic Acid OAt-Active Ester OAt-Active Ester Carboxylic Acid->OAt-Active Ester + HATU + Base HATU HATU Base Base Amine Amine Amide Product Amide Product OAt-Active Ester->Amide Product + Amine

Simplified HATU activation and coupling pathway.

EDC/HOBt Reaction Mechanism

EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then reacts with this intermediate to form a more stable HOBt-active ester, which is subsequently aminolyzed.

EDC_HOBt_Mechanism Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea Carboxylic Acid->O-acylisourea + EDC EDC EDC HOBt-Active Ester HOBt-Active Ester O-acylisourea->HOBt-Active Ester + HOBt HOBt HOBt Amide Product Amide Product HOBt-Active Ester->Amide Product + Amine Amine Amine

EDC/HOBt reaction pathway.

T3P® Reaction Mechanism

T3P® reacts with the carboxylic acid to form a mixed anhydride, which serves as the activated species for the subsequent nucleophilic attack by the amine.

T3P_Mechanism Carboxylic Acid Carboxylic Acid Mixed Anhydride Mixed Anhydride Carboxylic Acid->Mixed Anhydride + T3P T3P T3P Amide Product Amide Product Mixed Anhydride->Amide Product + Amine Amine Amine

T3P®-mediated amide bond formation.

References

Safety Operating Guide

Proper Disposal of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and proper disposal of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No. 180081-10-1), a compound utilized by researchers and scientists in the field of drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Summary of Safety and Disposal Information

ParameterInformationSource
Chemical Name This compoundPharmaffiliates[1]
CAS Number 180081-10-1Pharmaffiliates, CP Lab Safety, Parchem, Matrix Scientific[1][2][3][4]
Molecular Formula C15H24N2O2Pharmaffiliates, CP Lab Safety[1][2]
Molecular Weight 264.37 g/mol Pharmaffiliates[1]
Primary Disposal Method IncinerationMatrix Scientific[4]
Health Hazards To the best of our knowledge, the health hazards of this product have not been fully investigated. Material is irritating to mucous membranes and upper respiratory tract. May be harmful by ingestion and inhalation.Matrix Scientific[4]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.Matrix Scientific[4]
Engineering Controls Use only in a chemical fume hood. Ensure adequate ventilation.Matrix Scientific[4]

Disposal Protocol

The recommended procedure for the disposal of this compound is chemical incineration. This method ensures the complete destruction of the compound, minimizing environmental impact.

Methodology:

  • Preparation:

    • Dissolve or mix the this compound waste with a combustible solvent. The choice of solvent should be guided by local regulations and the capabilities of the designated waste disposal facility.

  • Incineration:

    • The mixture should be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]

  • Regulatory Compliance:

    • All disposal activities must be conducted in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure full compliance.

Note: The toxicological properties of this compound have not been fully determined.[4] Therefore, it is imperative to handle this chemical with caution and to strictly adhere to all safety precautions.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check dissolve Dissolve or Mix with a Combustible Solvent ppe_check->dissolve incinerate Burn in a Regulated Chemical Incinerator with Afterburner and Scrubber dissolve->incinerate documentation Document Disposal (Date, Quantity, Method) incinerate->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes data from structurally similar compounds, including tert-Butyl carbamates and aromatic amines, to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

I. Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates and aromatic amines can potentially be absorbed through the skin.[1][2] Protective gloves and clothing provide a necessary barrier to prevent direct contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][3]Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are the primary method of exposure control.[1]

II. Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and environmental protection.

A. Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Read and understand this safety guide and any available safety information for similar compounds.

    • Ensure a chemical fume hood is operational and available for all handling steps that may generate dust or vapors.

    • Locate and verify the functionality of the nearest eyewash station and safety shower.[3]

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Minimize dust generation during handling.[3]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all contaminated surfaces and equipment.

    • Remove and properly dispose of or decontaminate PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]

B. Disposal Plan

  • Waste Collection:

    • Collect all waste material, including excess reagent and any contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[6]

    • Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

III. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][4] For large spills, contact your institution's EHS department.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_sds Review Safety Information prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Emergency Equipment) prep_ppe->prep_setup handle_don Don PPE prep_setup->handle_don handle_weigh Weigh and Handle in Fume Hood handle_don->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use handle_doff Doff and Decontaminate/Dispose of PPE handle_use->handle_doff disp_collect Collect Waste in Labeled Container handle_use->disp_collect disp_dispose Dispose According to Regulations disp_contact Consult EHS for Disposal Protocol disp_collect->disp_contact disp_contact->disp_dispose em_spill Spill em_action Follow Emergency Procedures em_spill->em_action em_exposure Exposure (Skin/Eye/Inhalation) em_exposure->em_action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.